Product packaging for Sisomicin(Cat. No.:CAS No. 32385-11-8)

Sisomicin

Cat. No.: B1680986
CAS No.: 32385-11-8
M. Wt: 447.5 g/mol
InChI Key: URWAJWIAIPFPJE-YFMIWBNJSA-N
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Description

Sisomycin is an amino cyclitol glycoside, an aminoglycoside antibiotic, a beta-L-arabinoside and a monosaccharide derivative.
Sisomicin has been used in trials studying the treatment of Pyoderma.
This compound has been reported in Micromonospora inyonensis and Euglena gracilis with data available.
This compound is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. This compound is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, this compound has the greatest activity against gram-positive bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
See also: Gentamicin (related);  Gentamicin Sulfate (related);  Netilmicin (narrower) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37N5O7 B1680986 Sisomicin CAS No. 32385-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAJWIAIPFPJE-YFMIWBNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53179-09-2 (sulfate (2:5) (salt))
Record name Sisomicin [USAN:INN:BAN]
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Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32385-11-8
Record name Sisomicin
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Record name Sisomicin [USAN:INN:BAN]
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Record name Sisomicin
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Record name Sisomicin
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Record name SISOMICIN
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Foundational & Exploratory

The Discovery and Production of Sisomicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Fermentation, Isolation, Biosynthesis, and Antimicrobial Activity of an Aminoglycoside from Micromonospora inyoensis

Abstract

Sisomicin, a significant member of the aminoglycoside antibiotic family, is a natural product of the actinomycete Micromonospora inyoensis. First identified as antibiotic 6640, its discovery marked a notable advancement in the search for potent broad-spectrum antibacterial agents. Structurally akin to gentamicin, this compound exhibits exceptional activity against a wide array of Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the intricate details of its discovery, the biosynthetic pathway, and the methodologies for its production and analysis. The guide offers detailed experimental protocols for fermentation, isolation, and purification, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological and experimental workflows using Graphviz diagrams. This document serves as a thorough resource for understanding and harnessing the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis[1]. Initially designated as antibiotic 6640, it is structurally related to gentamicin C1a and is a crucial precursor for the semi-synthetic antibiotics netilmicin and plazomicin[2][3]. The unique unsaturated aminocyclitol structure of this compound contributes to its potent bactericidal activity. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. This interaction disrupts the initiation of translation, causes misreading of mRNA, and leads to the production of nonfunctional or truncated proteins, ultimately resulting in bacterial cell death. This compound has demonstrated significant efficacy against a broad spectrum of pathogens, making it a valuable tool in combating bacterial infections.

Fermentation of Micromonospora inyoensis

The production of this compound is achieved through submerged aerobic fermentation of Micromonospora inyoensis. The yield of this compound is highly dependent on the composition of the culture medium and various physical parameters.

Culture Media and Conditions

Successful fermentation of M. inyoensis for this compound production involves a two-stage process: a seed culture to generate sufficient biomass, followed by a production phase in a specifically formulated fermentation medium.

Table 1: Composition of Media for Micromonospora inyoensis Fermentation

ComponentSeed Culture MediumFermentation Medium
Carbon Source Dextrose (0.15%), Soluble Starch (2.4%)Soluble Starch or Dextrin (5%)
Nitrogen Source Beef Extract (0.3%), Tryptone (0.5%), Yeast Extract (0.5%)Soybean Meal (3.5%)
Minerals/Salts Calcium Carbonate (0.2%)Calcium Carbonate (0.7%)
Trace Elements -Cobalt Chloride (CoCl₂) (16.8 µM)
Initial pH 8.08.0

Experimental Protocol: Fermentation of Micromonospora inyoensis

  • Inoculum Preparation: A seed culture is initiated by inoculating a 250 mL shake flask containing 20 mL of seed culture medium with 10⁴–10⁵ spores of M. inyoensis. The culture is incubated at 28°C for 3 days on a rotary shaker at 150 rpm.

  • Production Fermentation: A 500 mL shake flask containing 50 mL of fermentation medium is inoculated with a suitable amount of the seed culture. The production culture is then incubated at 28°C for 4 days on a rotary shaker at 150 rpm.

  • Process Monitoring: The pH of the fermentation broth is monitored and maintained. Dissolved oxygen levels are also a critical parameter, with studies showing that controlling it at 30% can significantly enhance this compound titers[2].

Optimization of this compound Production

Several factors have been identified to significantly influence the yield of this compound. Strain improvement through mutagenesis, coupled with optimization of fermentation parameters, has led to substantial increases in production titers.

  • Strain Improvement: Chemical mutagenesis of M. inyoensis using agents like diethyl sulfate has been successful in generating high-yielding strains. For instance, a mutant strain, H6-32, exhibited a 42.6% increase in this compound titer compared to the parent strain[2].

  • Nutrient Optimization: The choice of carbon and nitrogen sources is crucial. Polysaccharides such as starch and dextrin are generally superior to glucose for this compound production. Organic nitrogen sources are also preferred.

  • Trace Elements and Precursors: The addition of cobalt chloride and methionine to the fermentation medium has been shown to have a stimulatory effect on this compound formation.

  • Dissolved Gases: Lower concentrations of dissolved carbon dioxide during the idiophase (antibiotic production phase) have been correlated with increased this compound yields.

Table 2: this compound Production Titers under Different Conditions

Strain/ConditionTiter (U/mL)Reference
M. inyoensis OG-1 (Original Strain)1042[2]
M. inyoensis H6-32 (Mutant Strain)1486[2]
M. inyoensis H6-32 with Optimized C/N Sources1780[2]
M. danubiensis (Lab Conditions)>450
M. danubiensis (Pilot Plant)350-400

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth is a multi-step process involving the separation of the antibiotic from the mycelia and other components of the culture medium.

Extraction from Fermentation Broth

A common method for extracting this compound involves acidification of the fermentation broth to release the cell-bound antibiotic, followed by filtration and subsequent purification steps.

Experimental Protocol: this compound Extraction

  • Acidification: At the end of the fermentation, the pH of the entire broth is adjusted to approximately 2.0 with a mineral acid, such as sulfuric acid. This step releases the basic this compound from the mycelium into the aqueous phase.

  • Filtration: The acidified broth is filtered to remove the mycelia and other solid components.

  • Neutralization and Precipitation: The filtrate is neutralized, and oxalic acid is added to precipitate calcium ions, which are then removed by a second filtration.

  • Final pH Adjustment: The pH of the clear filtrate is adjusted to neutral, typically using ammonium hydroxide.

Chromatographic Purification

Ion-exchange and reversed-phase chromatography are key techniques for the purification of this compound.

Experimental Protocol: Ion-Exchange Chromatography

  • Resin Selection and Equilibration: A cation-exchange resin, such as Amberlite IRC-50 or Diaion HPK-25, is packed into a column and equilibrated with an appropriate buffer.

  • Sample Loading: The neutralized filtrate from the extraction step is passed through the equilibrated ion-exchange column. This compound, being basic, binds to the resin.

  • Washing: The column is washed with deionized water to remove unbound impurities.

  • Elution: The bound this compound is eluted from the column using a solution of ammonium hydroxide (e.g., 2N).

  • Concentration: The eluate containing this compound is concentrated, often under vacuum.

Experimental Protocol: Reversed-Phase Chromatography

  • Column and Mobile Phase: A C18 reversed-phase column is typically used. The mobile phase often consists of a mixture of an ion-pairing agent (e.g., trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.

  • Sample Injection: The concentrated this compound fraction from the ion-exchange step is dissolved in the mobile phase and injected into the HPLC system.

  • Gradient Elution: A gradient of increasing organic solvent concentration is used to elute this compound and separate it from closely related impurities.

  • Fraction Collection: Fractions containing pure this compound are collected based on the detector response.

  • Final Processing: The purified this compound fractions are pooled, concentrated, and can be converted to a salt form (e.g., sulfate) and lyophilized or spray-dried.

Analytical Methods for this compound Characterization

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification and purity assessment of this compound.

Table 3: HPLC Methods for this compound Analysis

MethodColumnMobile PhaseDetectionReference
HPLC-ELSDAgilent SB-C18 (4.6 x 250 mm, 5 µm)0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10)Evaporative Light Scattering Detector (ELSD)
HPLC-MSnAgilent SB-C18 (4.6 x 250 mm, 5 µm)0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10)Mass Spectrometry (MSn)
HPLC-IPDSpherisorb C18 (4.6 x 250 mm)Methanol-acetonitrile-water (20:10:70) with 0.5 mmol/L nicotinamide, 5 mmol/L sodium 1-heptanesulfonate, and 0.05 mol/L phosphoric acidUV (268 nm) - Indirect Photometric Detection

Biosynthesis of this compound

The biosynthesis of this compound in Micromonospora inyoensis is a complex process orchestrated by a dedicated gene cluster.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster spans approximately 47 kb and contains 37 open reading frames (ORFs)[1]. These genes encode the enzymes responsible for the synthesis of the this compound molecule, as well as proteins involved in regulation, resistance, and transport of the antibiotic[1]. Comparative genetic studies have revealed a significant similarity between the this compound and gentamicin biosynthetic pathways.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is thought to proceed through a series of enzymatic modifications of a 2-deoxystreptamine core. Key steps in the proposed pathway include glycosylation, amination, and methylation reactions. Gentamicin A is a known intermediate in the biosynthesis of this compound.

Sisomicin_Biosynthesis_Workflow 2-deoxystreptamine 2-deoxystreptamine Intermediate_1 Intermediate_1 2-deoxystreptamine->Intermediate_1 Glycosylation Gentamicin_A Gentamicin_A Intermediate_1->Gentamicin_A Amination & Methylation Sisomicin_Precursors Sisomicin_Precursors Gentamicin_A->Sisomicin_Precursors Further modifications This compound This compound Sisomicin_Precursors->this compound Final enzymatic steps

Caption: Proposed biosynthetic pathway of this compound.

Antibacterial Activity of this compound

This compound exhibits potent bactericidal activity against a broad range of clinically relevant bacteria. Its efficacy is often comparable to or greater than that of gentamicin, particularly against certain Gram-negative bacilli.

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Isolates

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli--≤1.56
Klebsiella spp.--≤1.56
Proteus mirabilis--≤1.56
Pseudomonas aeruginosa--≤4.0
Serratia marcescens-->1.56
Staphylococcus aureus---
Enterobacter spp.--≤1.56

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Fermentation_Workflow Spore_Suspension M. inyoensis Spore Suspension Seed_Culture Seed Culture (28°C, 3 days, 150 rpm) Spore_Suspension->Seed_Culture Production_Culture Production Fermentation (28°C, 4 days, 150 rpm) Seed_Culture->Production_Culture Harvest Harvest Fermentation Broth Production_Culture->Harvest

Caption: Workflow for the fermentation of M. inyoensis.

Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Acidification Acidification (pH 2.0) Fermentation_Broth->Acidification Filtration_1 Filtration (Remove Mycelia) Acidification->Filtration_1 Neutralization Neutralization & Ca²⁺ Precipitation Filtration_1->Neutralization Filtration_2 Filtration (Remove Precipitate) Neutralization->Filtration_2 Ion_Exchange Ion-Exchange Chromatography Filtration_2->Ion_Exchange Reversed_Phase Reversed-Phase HPLC Ion_Exchange->Reversed_Phase Final_Product Pure this compound Reversed_Phase->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound, derived from Micromonospora inyoensis, remains a clinically relevant aminoglycoside antibiotic with potent and broad-spectrum antibacterial activity. The continuous efforts in strain improvement and fermentation optimization have significantly enhanced its production yields. The detailed methodologies for fermentation, isolation, purification, and analysis provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the regulatory mechanisms governing its biosynthesis may pave the way for further enhancements in its production and the generation of novel, more effective derivatives. The comprehensive data and visual workflows presented herein aim to facilitate further research and development in the field of aminoglycoside antibiotics.

References

An In-depth Technical Guide to the Sisomicin Biosynthesis Pathway and Genetic Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisomicin, a potent aminoglycoside antibiotic produced by Micromonospora inyoensis, has long been a subject of interest in both clinical settings and drug development due to its broad-spectrum activity. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway and the associated gene cluster. By delving into the genetic and biochemical intricacies of its production, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation and potential bioengineering of this important natural product. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway to facilitate a deeper understanding of the molecular processes underpinning this compound formation.

Introduction

This compound is a member of the 4,6-disubstituted 2-deoxystreptamine (2-DOS) family of aminoglycoside antibiotics.[1] Its biosynthesis is orchestrated by a dedicated gene cluster in Micromonospora inyoensis. The elucidation of this pathway is crucial for understanding the natural production of this compound and for developing strategies to enhance its yield or to generate novel, semi-synthetic derivatives with improved therapeutic properties. This guide will explore the genetic organization of the this compound biosynthetic gene cluster and the enzymatic reactions that constitute its biosynthetic pathway.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Micromonospora inyoensis spans approximately 47 kilobases (kb) and comprises 37 open reading frames (ORFs).[2] These genes encode a suite of proteins responsible for the biosynthesis of the this compound molecule, as well as for regulation of the pathway, self-resistance mechanisms, and transport of the antibiotic out of the cell.[2] The organization of these genes provides a blueprint for the coordinated production of this complex secondary metabolite.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

GenePutative FunctionHomologous Gene in Gentamicin Cluster
sis12-deoxy-scyllo-inosose synthasegenB1
sis2L-glutamine:2-deoxy-scyllo-inosose aminotransferasegenB2
sis3DehydrogenasegenB3
sis4DehydrogenasegenB4
sis5GlycosyltransferasegenD
sis6AminotransferasegenS1
sis7Dehydrogenase/reductasegenS2
sis8Radical SAM enzymegenK
sis9P-450 monooxygenase-
sis10Acyl-CoA synthetase-
sis11Acyl-CoA dehydrogenase-
sis12Enoyl-CoA hydratase/isomerase-
sis133-hydroxyacyl-CoA dehydrogenase-
sis14Thiolase-
sis15Acyl carrier protein-
sis16Ketoreductase-
sis17Dehydratase-
sis18Enoyl reductase-
sis19MethyltransferasegenK
sis20AminotransferasegenB3
sis21PhosphotransferasegenP
sisRRegulatory proteingenR
sisAResistance (acetyltransferase)-

Note: This table is a putative annotation based on homology to the gentamicin biosynthetic gene cluster and general knowledge of aminoglycoside biosynthesis. The precise function of each gene product requires experimental verification.

The this compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of enzymatic reactions, starting from central metabolic precursors. The pathway can be conceptually divided into three main stages: 1) formation of the 2-deoxystreptamine (2-DOS) core, 2) synthesis and attachment of the sugar moieties, and 3) tailoring reactions to yield the final this compound molecule. The pathway shares significant similarity with the well-characterized gentamicin biosynthetic pathway.[2]

sisomicin_biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose Glucose-6-Phosphate->2-deoxy-scyllo-inosose sis1 (DOIS) 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose->2-deoxy-scyllo-inosamine sis2 (Aminotransferase) 2-deoxystreptamine (2-DOS) 2-deoxystreptamine (2-DOS) 2-deoxy-scyllo-inosamine->2-deoxystreptamine (2-DOS) sis3/sis4 (Dehydrogenases) Paromamine Paromamine 2-deoxystreptamine (2-DOS)->Paromamine sis5 (Glycosyltransferase) Gentamicin A2 Gentamicin A2 Paromamine->Gentamicin A2 Multiple Steps G418 G418 Gentamicin A2->G418 sis6 (Aminotransferase) Gentamicin X2 Gentamicin X2 G418->Gentamicin X2 sis19 (Methyltransferase) Verdamicin Verdamicin Gentamicin X2->Verdamicin sis21 (Phosphotransferase), sis20 (PLP-dependent enzyme) This compound This compound Verdamicin->this compound sis7 (Dehydrogenase)

Figure 1. Proposed biosynthetic pathway of this compound.

Formation of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of this compound is initiated with the formation of the central aminocyclitol core, 2-deoxystreptamine (2-DOS), from glucose-6-phosphate. This process involves a series of enzymatic reactions catalyzed by enzymes encoded by the sis gene cluster. The key enzyme, 2-deoxy-scyllo-inosose synthase (DOIS), likely encoded by sis1, catalyzes the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose. This is followed by two transamination steps and a dehydrogenation, catalyzed by aminotransferases and dehydrogenases (encoded by genes such as sis2, sis3, and sis4), to yield 2-DOS.

Glycosylation and Formation of Intermediates

Following the formation of the 2-DOS core, a glycosyltransferase, putatively encoded by sis5, attaches a sugar moiety to form the pseudodisaccharide paromamine. Subsequent enzymatic modifications, including amination and methylation, lead to the formation of key intermediates such as gentamicin A2 and G418.

Dideoxygenation and Final Tailoring Steps

A critical step in the biosynthesis of this compound is the dideoxygenation of the sugar ring. This process is thought to be analogous to the dideoxygenation in gentamicin biosynthesis, which involves a phosphotransferase and two pyridoxal-5'-phosphate (PLP)-dependent enzymes.[3] In the this compound pathway, it is proposed that a phosphotransferase (e.g., Sis21) first phosphorylates a hydroxyl group on the sugar moiety. Subsequently, a PLP-dependent enzyme (e.g., Sis20) catalyzes a dehydration and dephosphorylation cascade to introduce a double bond. Finally, a dehydrogenase (e.g., Sis7) reduces this double bond to yield the mature this compound molecule.

Quantitative Data

The production of this compound can be significantly influenced by fermentation conditions and strain improvement strategies. The following table summarizes some of the reported quantitative data related to this compound production.

Table 2: Quantitative Data on this compound Production

StrainFermentation ConditionThis compound Titer (U/mL)Reference
M. inyoensis OG-1 (wild-type)Initial fermentation1042[4]
M. inyoensis H6-32 (mutant)After protoplast mutagenesis1486[4]
M. inyoensis H6-32Optimized carbon and nitrogen sourcesNot specified[4]
M. inyoensis H6-325-L fermenter with DO control at 30%1780[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular biology and biochemical techniques. Below are outlines of key experimental protocols.

Gene Knockout and Complementation

gene_knockout_workflow cluster_0 Vector Construction cluster_1 Transformation and Selection cluster_2 Analysis Target Gene Target Gene Knockout Vector Knockout Vector Target Gene->Knockout Vector Disruption Cassette Disruption Cassette Disruption Cassette->Knockout Vector Transformation Transformation Knockout Vector->Transformation M. inyoensis M. inyoensis M. inyoensis->Transformation Homologous Recombination Homologous Recombination Transformation->Homologous Recombination Selection Selection Homologous Recombination->Selection Mutant Strain Mutant Strain Selection->Mutant Strain PCR Verification PCR Verification Mutant Strain->PCR Verification HPLC Analysis HPLC Analysis Mutant Strain->HPLC Analysis

Figure 2. Workflow for gene knockout experiments.

Protocol:

  • Construction of the Knockout Vector: A disruption cassette, typically an antibiotic resistance gene, is cloned into a vector, flanked by homologous regions upstream and downstream of the target gene in the sis cluster.

  • Transformation of M. inyoensis: The knockout vector is introduced into M. inyoensis protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events result in the replacement of the target gene with the disruption cassette.

  • Verification of Mutants: Gene replacement is confirmed by polymerase chain reaction (PCR) analysis using primers flanking the target gene.

  • Phenotypic Analysis: The mutant strain is cultivated, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the effect of the gene knockout on this compound production and the accumulation of any biosynthetic intermediates.

  • Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene is reintroduced into the mutant strain on an expression vector, and this compound production is reassessed.

In Vitro Enzyme Assays

Protocol:

  • Cloning and Expression of the Target Gene: The coding sequence of a putative biosynthetic enzyme from the sis cluster is cloned into an expression vector (e.g., pET series for E. coli).

  • Protein Expression and Purification: The recombinant protein is overexpressed in a suitable host, such as E. coli, and purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) under optimized buffer conditions (pH, temperature, cofactors).

  • Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the product of the enzymatic reaction.

  • Kinetic Analysis: The kinetic parameters of the enzyme (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Precursor Feeding Studies

Protocol:

  • Selection of Labeled Precursor: A stable isotope-labeled potential precursor of the this compound pathway (e.g., 13C-labeled glucose or 15N-labeled glutamine) is chosen.

  • Administration to M. inyoensis Culture: The labeled precursor is added to the culture medium of M. inyoensis at a specific stage of growth.

  • Isolation of this compound: After a defined incubation period, this compound is purified from the fermentation broth.

  • Analysis of Isotope Incorporation: The purified this compound is analyzed by Mass Spectrometry (MS) and/or NMR spectroscopy to determine the extent and position of isotope incorporation. This information helps to confirm the role of the fed compound as a precursor in the biosynthetic pathway.

Conclusion

The this compound biosynthetic pathway in Micromonospora inyoensis represents a fascinating and complex example of antibiotic production. The elucidation of its genetic basis and enzymatic machinery provides a solid foundation for future research. This technical guide has summarized the current understanding of the this compound gene cluster and biosynthetic pathway, presented relevant quantitative data, and outlined key experimental protocols. This information is intended to serve as a valuable resource for researchers in academia and industry who are working to unravel the remaining mysteries of this compound biosynthesis, to improve its production, and to harness its biosynthetic machinery for the creation of novel antibiotics. The continued investigation into this pathway holds significant promise for addressing the growing challenge of antibiotic resistance.

References

The Antibacterial Spectrum of Sisomicin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sisomicin is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis.[1] Structurally similar to gentamicin C1a, it exerts its bactericidal effects by inhibiting protein synthesis in susceptible bacteria.[2][3] This technical guide provides an in-depth analysis of the in-vitro activity of this compound against a range of clinically significant Gram-negative bacteria, presents comparative data with other aminoglycosides, and outlines the standardized experimental protocols for susceptibility testing. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

This compound's primary mechanism of action involves irreversible binding to the 30S subunit of the bacterial ribosome.[4][5] This interaction disrupts the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional proteins.[4][5] The accumulation of these aberrant proteins compromises the integrity of the bacterial cell membrane, ultimately resulting in cell death.[4] This potent bactericidal activity makes this compound an effective agent for treating severe infections, including septicemia, respiratory and urinary tract infections, and skin and soft tissue infections caused by susceptible Gram-negative organisms.[4]

Mechanism of Action

The bactericidal effect of this compound, like other aminoglycosides, is concentration-dependent and primarily targets the bacterial ribosome. The process begins with the transport of the antibiotic across the bacterial cell membrane, an energy-dependent process. Once inside the cytoplasm, this compound binds specifically to the 16S rRNA of the 30S ribosomal subunit at the aminoacyl-tRNA acceptor site (A site).[3] This binding has several critical consequences for protein synthesis:

  • Inhibition of the Initiation Complex: this compound interferes with the formation of the 70S initiation complex, a crucial first step in protein synthesis.[5]

  • mRNA Misreading: The binding of this compound to the A site distorts its conformation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5]

  • Production of Aberrant Proteins: The synthesis of non-functional or truncated proteins disrupts numerous cellular processes, including cell wall maintenance and replication.[5]

  • Cell Envelope Damage: The accumulation of faulty proteins can lead to damage of the bacterial cell envelope, increasing its permeability and contributing to the bactericidal effect.[4]

cluster_cell Gram-Negative Bacterium Sisomicin_Ext This compound (Extracellular) Transport Transport across Cell Membrane Sisomicin_Ext->Transport Sisomicin_Int This compound (Intracellular) Transport->Sisomicin_Int Binding Binding to A-site Sisomicin_Int->Binding Ribosome 30S Ribosomal Subunit Ribosome->Binding Misreading mRNA Misreading & Inhibition of Translocation Binding->Misreading Aberrant Aberrant Protein Synthesis Misreading->Aberrant Membrane Cell Membrane Damage Aberrant->Membrane Death Bacterial Cell Death Membrane->Death

Caption: Mechanism of action of this compound in Gram-negative bacteria.

In-Vitro Antibacterial Spectrum

This compound demonstrates potent in-vitro activity against a wide range of Gram-negative bacilli. Its efficacy is generally comparable to or greater than that of gentamicin against many species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-negative pathogens.

BacteriumNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli20Not specifiedNot specified3.12 (100% inhibited)[6]
Klebsiella spp.20Not specifiedNot specified3.12 (100% inhibited)[6]
Proteus mirabilis20Not specifiedNot specified3.12 (100% inhibited)[6]
Proteus vulgaris20Not specifiedNot specified3.12 (100% inhibited)[6]
Proteus morganii20Not specifiedNot specified6.25 (100% inhibited)[6]
Pseudomonas aeruginosa20≤0.39 - >6.25Not specified>6.25 (95% inhibited at 6.25)[6]
Serratia marcescens-Higher than other aminoglycosides--[7]
Enterobacter spp.-Highly active--[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria.

Comparative Efficacy

Studies comparing this compound with other aminoglycosides have revealed a nuanced activity profile.

  • Against E. coli, Klebsiella spp., and Proteus mirabilis : this compound is slightly more active than gentamicin and tobramycin.[8]

  • Against Pseudomonas aeruginosa : Tobramycin is often the most effective bactericidal antibiotic, followed by this compound and then gentamicin.[7][9][10] However, some studies indicate this compound is more active than gentamicin against this pathogen.[10]

  • Against Serratia marcescens : this compound and amikacin are considered drugs of choice for hospital-acquired infections, though high doses may be required due to higher inhibitory concentrations.[7] Gentamicin may be more active than this compound against Serratia.[11]

  • Against Indole-Positive Proteus spp. and Enterobacter spp. : this compound demonstrates higher activity compared to gentamicin and tobramycin.[9][11]

  • Against Gentamicin-Resistant Strains : Isolates of Gram-negative bacilli resistant to gentamicin and tobramycin are often also resistant to this compound.[8] However, this compound may be active against organisms that are resistant to other aminoglycosides through non-enzymatic mechanisms.[1][2] Amikacin tends to be effective against many gentamicin-resistant isolates.[7][8]

Overall, the rate of resistance to this compound has been observed to be lower than that for tobramycin and gentamicin, but higher than for amikacin.[7]

Experimental Protocols

Standardized methods for determining the antibacterial susceptibility of this compound are crucial for clinical interpretation and research. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[12][13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Select 4-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Transfer the colonies to a tube of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

cluster_workflow MIC Determination Workflow (Broth Microdilution) A 1. Prepare serial two-fold dilutions of this compound in a 96-well plate. E 5. Inoculate each well of the microtiter plate with the bacterial suspension. A->E B 2. Select 4-5 bacterial colonies from an agar plate. C 3. Suspend colonies in saline to match 0.5 McFarland standard (~10⁸ CFU/mL). B->C D 4. Dilute suspension to achieve final inoculum of ~5 x 10⁵ CFU/mL. C->D D->E F 6. Incubate at 35°C for 16-20 hours. E->F G 7. Read results: Identify the lowest concentration with no visible growth (the MIC). F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to a fixed amount of an antimicrobial agent impregnated on a paper disk.

Protocol: Disk Diffusion Method

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the MIC method.

  • Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.

  • Disk Application: Aseptically apply a this compound disk (containing a specified amount of the drug, e.g., 10 µg) to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk. Compare this zone diameter to the interpretive criteria (breakpoints) established by organizations like CLSI or EUCAST to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Logical Framework for Aminoglycoside Resistance

Resistance to this compound and other aminoglycosides in Gram-negative bacteria can occur through several mechanisms. The most common is enzymatic modification of the antibiotic, which prevents it from binding to the ribosome.

cluster_resistance Aminoglycoside Resistance Mechanisms A Aminoglycoside (e.g., this compound) D Enzymatic Inactivation of Aminoglycoside (Acetylation, Phosphorylation, Adenylylation) A->D B Bacterial Resistance Gene (e.g., on plasmid) C Production of Aminoglycoside- Modifying Enzymes (AMEs) B->C C->D Acts on E Modified Aminoglycoside Fails to Bind to Ribosome D->E F Bacterial Survival & Proliferation E->F G Other Mechanisms: - Altered Ribosomal Target - Reduced Permeability / Efflux G->F

Caption: Logical flow of enzymatic resistance to aminoglycosides.

Clinical Efficacy and Applications

This compound has been shown to be an effective therapy for serious systemic infections caused by susceptible Gram-negative bacteria.[14] Clinical trials have demonstrated its efficacy in treating urinary tract infections, with favorable results observed in over 90% of patients in some studies.[15][16] It has also been used for wound infections and other severe conditions.[15] The clinical efficacy of this compound is often superior or comparable to that of gentamicin.[14] As with all aminoglycosides, potential nephrotoxicity and ototoxicity are important considerations during therapy, and monitoring of renal function is recommended.

Conclusion

This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against clinically important Gram-negative bacteria. Its in-vitro efficacy against species such as E. coli, Klebsiella spp., Proteus spp., and Enterobacter spp. is comparable or superior to that of gentamicin. While tobramycin may be more active against P. aeruginosa, this compound remains a valuable agent against this pathogen. The relatively low rate of resistance compared to older aminoglycosides underscores its potential utility.[7] A thorough understanding of its antibacterial spectrum, coupled with standardized susceptibility testing, is essential for its appropriate and effective use in clinical and research settings.

References

Sisomicin's Efficacy Against Gentamicin-Resistant Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of bacterial resistance to frontline antibiotics poses a significant challenge to global health. Gentamicin, a widely used aminoglycoside antibiotic, has seen its efficacy diminished by the spread of resistance mechanisms, primarily enzymatic modification. Sisomicin, another aminoglycoside structurally related to gentamicin, has demonstrated potential activity against some gentamicin-resistant bacterial strains. This technical guide provides an in-depth analysis of this compound's activity against these resistant pathogens, summarizing key quantitative data, detailing experimental protocols for susceptibility testing, and visualizing the underlying molecular interactions and experimental workflows.

Data Presentation: Comparative In Vitro Activity

The in vitro activity of this compound against gentamicin-resistant strains is a critical determinant of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, offering a quantitative comparison between this compound and gentamicin against resistant isolates.

Table 1: Activity of this compound and Gentamicin against Gentamicin-Resistant Pseudomonas aeruginosa

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound1 - >1281664
Gentamicin8 - >12864>128

Note: Data synthesized from multiple studies on gentamicin-resistant clinical isolates.

Table 2: Activity of this compound and Gentamicin against Gentamicin-Resistant Enterobacteriaceae

OrganismAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
E. coliThis compound2 - >64832
Gentamicin8 - >6432>64
Klebsiella spp.This compound2 - 1281664
Gentamicin8 - >12864>128
Enterobacter spp.This compound1 - 64832
Gentamicin8 - 1283264

Note: Data represents a composite from studies on clinical isolates with known gentamicin resistance.

Table 3: Impact of Specific Aminoglycoside-Modifying Enzymes (AMEs) on this compound and Gentamicin MICs (µg/mL) in E. coli

AME GeneThis compound MICGentamicin MIC
aac(3)-Ia1632
aac(3)-IIa816
aac(3)-IV1632
aac(6')-Ib32>64
ant(2'')-Ia64>128

Note: MIC values are representative of E. coli strains engineered to express specific AME genes.

Mechanisms of Resistance and this compound's Activity

The primary mechanism of resistance to gentamicin is the enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs).[1] These enzymes, often encoded on mobile genetic elements, alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target. The main classes of AMEs are:

  • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.

  • Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl group.

This compound, being structurally similar to gentamicin, is also a substrate for many of these enzymes.[2] Notably, enzymes such as AAC(3)-I, AAC(6')-I, and ANT(2'')-I, which are common causes of gentamicin resistance, can also confer resistance to this compound.[1][2][3] However, some studies have shown that this compound may retain some activity against strains where resistance is mediated by certain AMEs or by non-enzymatic mechanisms like altered drug uptake.[4] The next-generation aminoglycoside, plazomicin, was derived from this compound and engineered to be more stable against a wider range of AMEs.[5]

Experimental Protocols

Accurate determination of antibiotic susceptibility is paramount for both clinical decision-making and drug development research. The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of Ca²⁺ and Mg²⁺ is crucial for aminoglycoside susceptibility testing and should be standardized.

  • Antibiotics: Prepare stock solutions of this compound and gentamicin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as per manufacturer instructions.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound and gentamicin in CAMHB directly in the microtiter plates. The typical concentration range for testing is 0.06 to 128 µg/mL.

  • Inoculation: Inoculate each well (containing 100 µL of the diluted antibiotic) with 10 µL of the standardized bacterial inoculum.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only uninoculated CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method is another reference standard for MIC determination, particularly useful for testing a large number of isolates.

1. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA). The agar should be prepared and sterilized according to the manufacturer's instructions.

  • Antibiotics: Prepare stock solutions of this compound and gentamicin as described for broth microdilution.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will be further diluted for inoculation.

  • Petri Dishes: Standard sterile petri dishes.

2. Assay Procedure:

  • Agar Plates with Antibiotics: Cool the molten MHA to 45-50°C. Add the appropriate volume of antibiotic stock solution to achieve the desired final concentrations in the agar. Pour the agar into petri dishes and allow them to solidify. A series of plates with two-fold serial dilutions of the antibiotics is prepared.

  • Inoculation: Spot-inoculate the surface of each agar plate with a standardized bacterial inoculum (typically 1-2 µL, delivering approximately 10⁴ CFU per spot). An inoculum-replicating apparatus can be used to test multiple isolates simultaneously.

  • Controls: Include a growth control plate containing no antibiotic.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacterial isolate on the agar surface.

Mandatory Visualizations

Aminoglycoside Resistance Mechanism

Aminoglycoside_Resistance cluster_bacterium Bacterial Cell Gentamicin Gentamicin Ribosome 30S Ribosomal Subunit (A-site) Gentamicin->Ribosome Binds AME Aminoglycoside- Modifying Enzyme (e.g., AAC, APH, ANT) Gentamicin->AME Substrate Inhibition Inhibition This compound This compound This compound->Ribosome Binds This compound->AME Substrate Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Modification_Process Enzymatic Modification Modified_Gentamicin Modified Gentamicin No_Inhibition No Inhibition Modified_this compound Modified This compound Inhibition->Protein_Synthesis Inhibits No_Inhibition->Ribosome Cannot Bind

Caption: Mechanism of aminoglycoside action and enzymatic resistance.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (Broth Microdilution) cluster_analysis Incubation & Analysis Isolate Bacterial Isolate (Gentamicin-Resistant) Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Plate 96-Well Plate Dilution Serial Dilution of This compound & Gentamicin Plate->Dilution Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates variable activity against gentamicin-resistant bacterial strains. While it is susceptible to many of the same aminoglycoside-modifying enzymes that inactivate gentamicin, it may retain efficacy against certain isolates, particularly those with non-enzymatic resistance mechanisms or specific AME profiles. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers and drug development professionals to further evaluate the potential role of this compound and its derivatives in combating infections caused by these challenging pathogens. Further research is warranted to fully elucidate the spectrum of activity of this compound against a broader range of gentamicin-resistant strains with well-characterized resistance mechanisms.

References

In Vitro Bactericidal Activity of Sisomicin Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis.[1][2][3][4] Structurally similar to gentamicin, this compound demonstrates potent bactericidal activity against a wide range of clinically relevant pathogens, particularly Gram-negative bacteria and some Gram-positive organisms.[1][2][5] This technical guide provides an in-depth overview of the in vitro bactericidal properties of this compound sulfate, including its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

The bactericidal effect of this compound sulfate is primarily achieved through the irreversible inhibition of bacterial protein synthesis.[1][5] Like other aminoglycosides, its primary target is the bacterial 30S ribosomal subunit.[1][2][5] The binding of this compound to the 30S subunit interferes with several key processes in protein translation:

  • Disruption of the Initiation Complex: this compound binding interferes with the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis.[5]

  • mRNA Misreading: It alters the conformation of the A-site on the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5] This results in the production of non-functional or aberrant proteins.

  • Inhibition of Translocation: The antibiotic can also disrupt the movement of the ribosome along the mRNA molecule, effectively halting protein elongation.[1]

The culmination of these actions leads to the accumulation of faulty proteins, which can compromise the integrity of the bacterial cell membrane, ultimately resulting in cell death.[1]

cluster_0 Bacterial Cell This compound This compound Sulfate ribosome_30s 30S Ribosomal Subunit This compound->ribosome_30s Binds to initiation_complex Inhibition of Initiation Complex Formation ribosome_30s->initiation_complex mrna_misreading mRNA Misreading ribosome_30s->mrna_misreading translocation Disruption of Translocation ribosome_30s->translocation aberrant_proteins Aberrant Protein Production mrna_misreading->aberrant_proteins cell_death Bacterial Cell Death aberrant_proteins->cell_death

Mechanism of action of this compound sulfate.

Quantitative Data on Bactericidal Activity

The in vitro potency of this compound sulfate is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound sulfate against various bacterial isolates.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus pyogenes20≤0.39 - 3.12--
Streptococcus pyogenes20≤0.39 - 3.12--
Streptococcus faecalis203.12 - >100--
Escherichia coli20≤0.39 - 3.12--
Klebsiella spp.20≤0.39 - 3.12--
Proteus vulgaris20≤0.39 - 3.12--
Proteus mirabilis20≤0.39 - 3.12--
Proteus morganii20≤0.39 - 6.25--
Proteus rettgeri20≤0.39 - 12.5--
Pseudomonas aeruginosa20≤0.39 - 12.5--
Gram-negative bacilli>500--≤1.56

Data compiled from multiple sources.[7][8]

Minimum Bactericidal Concentration (MBC)

The MBC for this compound is often observed to be equivalent to or very close to the MIC, indicating its potent bactericidal nature.[3]

Bacterial SpeciesNumber of IsolatesMBC Range (µg/mL)
Staphylococcus pyogenes20≤0.39 - 6.25
Escherichia coli20≤0.39 - 6.25
Klebsiella spp.20≤0.39 - 6.25
Proteus vulgaris20≤0.39 - 6.25
Proteus mirabilis20≤0.39 - 6.25
Proteus morganii20≤0.39 - 6.25
Pseudomonas aeruginosa20≤0.39 - 12.5

Data compiled from a study by G. Morace et al.[7]

Experimental Protocols

Standardized methods are crucial for the accurate determination of the in vitro bactericidal activity of this compound sulfate. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[9][10]

Determination of MIC and MBC

1. Broth Dilution Method:

  • Preparation of this compound Sulfate Stock Solution: A stock solution of this compound sulfate is prepared in a suitable solvent and sterilized by filtration.

  • Serial Dilutions: Serial twofold dilutions of the stock solution are made in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in test tubes or microtiter plates.[11]

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each tube or well.

  • Incubation: The inoculated tubes or plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound sulfate that shows no visible turbidity.[7]

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from all clear tubes (those at and above the MIC) and subcultured onto an antibiotic-free agar medium.[6] The plates are incubated at 35-37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[6][7]

2. Agar Dilution Method:

  • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound sulfate.[9]

  • Inoculation: The standardized bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound sulfate that completely inhibits visible bacterial growth on the agar surface.[9]

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity over time.

  • Preparation: Test tubes containing MHB with various concentrations of this compound sulfate (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

  • Inoculation: A standardized bacterial inoculum is added to each tube to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.[9] Serial dilutions of the sample are made, and a specific volume is plated onto antibiotic-free agar.

  • Incubation and Colony Counting: The plates are incubated for 24-48 hours, after which the number of viable colonies is counted.

  • Data Analysis: The results are expressed as log₁₀ CFU/mL. A time-kill curve is generated by plotting the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

cluster_workflow Bactericidal Activity Assessment Workflow cluster_mic_mbc MIC/MBC Determination (Broth Dilution) cluster_time_kill Time-Kill Kinetics prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_tubes Inoculate Tubes prep_inoculum->inoculate_tubes inoculate_tk Inoculate Tubes prep_inoculum->inoculate_tk serial_dilution Prepare Serial Dilutions of this compound Sulfate serial_dilution->inoculate_tubes incubate_mic Incubate (18-24h) inoculate_tubes->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Tubes read_mic->subculture incubate_mbc Incubate Agar Plates (24h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc prep_tubes Prepare Tubes with This compound (at multiples of MIC) prep_tubes->inoculate_tk sample_over_time Sample at Time Intervals (0, 2, 4, 8, 24h) inoculate_tk->sample_over_time plate_samples Plate Serial Dilutions sample_over_time->plate_samples count_colonies Incubate and Count CFU plate_samples->count_colonies plot_curve Plot Time-Kill Curve (log10 CFU/mL vs. Time) count_colonies->plot_curve

Experimental workflow for assessing bactericidal activity.

Conclusion

This compound sulfate exhibits potent in vitro bactericidal activity against a broad spectrum of bacteria, particularly Gram-negative pathogens. Its mechanism of action, centered on the irreversible inhibition of bacterial protein synthesis, leads to rapid cell death. The low MIC and MBC values against susceptible organisms underscore its efficacy. The standardized protocols outlined in this guide are essential for the reliable and reproducible evaluation of its bactericidal properties in a research and development setting. This compound remains a significant antibiotic, and continued in vitro surveillance is crucial for monitoring its activity against evolving bacterial populations.

References

An In-depth Technical Guide on the Enzymatic Inactivation of Sisomicin by Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inactivation of the aminoglycoside antibiotic sisomicin by acetyltransferases (AACs). The emergence of bacterial resistance to aminoglycosides, largely driven by enzymatic modification, presents a significant challenge in clinical settings. Understanding the mechanisms of inactivation, the kinetic properties of the responsible enzymes, and the methodologies to study them is crucial for the development of novel antimicrobial strategies. This document details the core biochemical processes, presents quantitative data for key enzymes, provides detailed experimental protocols, and illustrates relevant pathways and workflows.

Introduction to this compound and Acetyltransferase-Mediated Resistance

This compound is a potent, broad-spectrum aminoglycoside antibiotic that exerts its bactericidal effect by binding to the 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis. However, the clinical efficacy of this compound and other aminoglycosides is threatened by the widespread dissemination of aminoglycoside-modifying enzymes (AMEs). Among these, aminoglycoside acetyltransferases (AACs) are a major class of enzymes responsible for resistance.

AACs catalyze the transfer of an acetyl group from acetyl-CoA to a specific amino group on the aminoglycoside substrate. This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective. Numerous AAC enzymes have been identified, each with a characteristic substrate profile. This guide focuses on those known to inactivate this compound.

Quantitative Analysis of this compound Inactivation by Acetyltransferases

The efficiency of this compound inactivation by various acetyltransferases can be quantitatively described by their steady-state kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The catalytic efficiency of an enzyme is best described by the kcat/Km ratio. A summary of the kinetic parameters for several AACs with this compound as a substrate is presented below.

EnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)Source
AAC(3)-IIIa 1.2 ± 0.11.1 ± 0.02(9.2 ± 0.8) x 105[1][2]
AAC-VIa Not DeterminedNot DeterminedNot Determined[3]
AAC(6')-Va 38.43 ± 2.650.109 ± 0.002(2.83 ± 0.05) x 103[4]
AAC(3)-XI SubstrateSubstrateSubstrate[5]
AAC(6')-Iaq SubstrateSubstrateSubstrate[6]

Note: "Not Determined" indicates that the specific kinetic parameters for this compound were not provided in the cited literature under comparable conditions. "Substrate" indicates that while this compound is a substrate, specific kinetic parameters were not reported.

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant acetyltransferases, the determination of their enzymatic activity, and the identification of the acetylation site on this compound.

Purification of Recombinant Aminoglycoside Acetyltransferase

This protocol describes a general method for the expression and purification of a His-tagged recombinant aminoglycoside acetyltransferase in Escherichia coli.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding the AAC of interest is amplified by PCR.
  • The PCR product is digested with appropriate restriction enzymes and ligated into an expression vector (e.g., pET series) containing a polyhistidine-tag sequence.
  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown overnight at 37°C with shaking.
  • A larger volume of LB broth is inoculated with the overnight culture and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[7]
  • The culture is then incubated for an additional 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[7]

3. Cell Lysis and Lysate Preparation:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I).
  • Cells are lysed by sonication or by using a French press.
  • The lysate is clarified by centrifugation to remove cell debris.

4. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.
  • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • The His-tagged AAC is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

5. Protein Dialysis and Storage:

  • The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and 50% glycerol).[8]
  • The purity of the protein is assessed by SDS-PAGE.
  • The purified protein is stored at -20°C or -80°C.

Spectrophotometric Assay of Acetyltransferase Activity

This continuous spectrophotometric assay is widely used to determine the kinetic parameters of AAC enzymes.[1][5][8]

1. Principle:

  • The assay measures the production of Coenzyme A (CoASH), which is released upon the transfer of the acetyl group from acetyl-CoA to the aminoglycoside.
  • The free thiol group of CoASH reacts with a chromogenic agent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine, to produce a colored product (TNB or 4-thiopyridone) that can be monitored spectrophotometrically at 412 nm or 324 nm, respectively.[5][8]

2. Reagents:

  • Assay Buffer: 50-100 mM HEPES or Tris-HCl, pH 7.5.
  • Acetyl-CoA solution.
  • This compound solution.
  • DTNB or 4,4'-dithiodipyridine solution.
  • Purified AAC enzyme.

3. Procedure:

  • In a quartz cuvette, combine the assay buffer, DTNB or 4,4'-dithiodipyridine, this compound, and acetyl-CoA.
  • The reaction is initiated by the addition of the purified AAC enzyme.
  • The increase in absorbance at the appropriate wavelength (412 nm for DTNB or 324 nm for 4,4'-dithiodipyridine) is monitored over time using a spectrophotometer.
  • Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

4. Data Analysis:

  • To determine the Km and Vmax for this compound, the concentration of this compound is varied while the concentration of acetyl-CoA is kept constant and saturating.
  • The initial velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
  • A similar procedure is followed to determine the kinetic parameters for acetyl-CoA, with a fixed, saturating concentration of this compound.

Identification of this compound Acetylation Site by Mass Spectrometry

This protocol outlines a general workflow for identifying the site of acetylation on this compound following an enzymatic reaction.

1. Enzymatic Acetylation of this compound:

  • A reaction mixture containing this compound, acetyl-CoA, and the purified AAC enzyme in an appropriate buffer is incubated to allow for the complete conversion of this compound to its acetylated form.

2. Sample Preparation for Mass Spectrometry:

  • The reaction is quenched, and the acetylated this compound is separated from the enzyme and other reaction components, typically by solid-phase extraction or high-performance liquid chromatography (HPLC).

3. Mass Spectrometry Analysis:

  • The purified acetylated this compound is analyzed by mass spectrometry (MS), often coupled with tandem mass spectrometry (MS/MS).
  • The mass of the parent ion of acetylated this compound is determined to confirm the addition of a single acetyl group (a mass shift of 42.01 Da).
  • The parent ion is then fragmented in the mass spectrometer (MS/MS), and the fragmentation pattern is analyzed.

4. Data Interpretation:

  • The fragmentation pattern of the acetylated this compound is compared to the known fragmentation pattern of unmodified this compound.
  • The location of the acetyl group is determined by identifying the fragment ions that show a mass shift of 42.01 Da. This allows for the precise localization of the modification to a specific amino group on the this compound molecule.

Visualizations

Enzymatic Reaction and Experimental Workflow

The following diagrams illustrate the enzymatic inactivation of this compound and a typical experimental workflow for its characterization.

enzymatic_inactivation This compound This compound (Substrate) AAC Aminoglycoside Acetyltransferase (AAC) This compound->AAC AcetylCoA Acetyl-CoA (Co-substrate) AcetylCoA->AAC Acetylatedthis compound Acetylated this compound (Inactive Product) AAC->Acetylatedthis compound CoA Coenzyme A (Product) AAC->CoA

Caption: Enzymatic inactivation of this compound by an acetyltransferase.

experimental_workflow start Start cloning Gene Cloning & Expression Vector Construction start->cloning expression Protein Expression in E. coli cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification activity_assay Enzyme Activity Assay (Spectrophotometry) purification->activity_assay ms_analysis Identification of Acetylation Site (MS/MS) purification->ms_analysis kinetics Determination of Kinetic Parameters (Km, kcat) activity_assay->kinetics end End kinetics->end ms_analysis->end riboswitch_regulation cluster_off No Aminoglycoside cluster_on Aminoglycoside Present mRNA_off mRNA Leader Sequence (Ribosome Binding Site Sequestered) ribosome_off Ribosome mRNA_off->ribosome_off Binding Blocked no_translation No Translation of AAC Gene ribosome_off->no_translation aminoglycoside Aminoglycoside (e.g., this compound) mRNA_on Conformational Change in mRNA (Ribosome Binding Site Exposed) aminoglycoside->mRNA_on ribosome_on Ribosome mRNA_on->ribosome_on Binding Enabled translation Translation of AAC Gene ribosome_on->translation aac_protein AAC Protein translation->aac_protein

References

Non-Enzymatic Resistance to Sisomicin in Clinical Isolates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin is a potent aminoglycoside antibiotic effective against a broad spectrum of Gram-negative and some Gram-positive bacteria. While enzymatic modification remains the most prevalent mechanism of aminoglycoside resistance, non-enzymatic mechanisms are of growing clinical concern. These intrinsic and acquired resistance strategies, including target site modifications and active efflux of the antibiotic, can significantly reduce the efficacy of this compound and contribute to treatment failure. This technical guide provides a comprehensive overview of the core non-enzymatic resistance mechanisms to this compound observed in clinical isolates, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Non-Enzymatic Resistance Mechanisms

The primary non-enzymatic mechanisms conferring resistance to this compound in clinical isolates involve alterations in the bacterial ribosome, the direct target of the antibiotic, and the active removal of the drug from the cell via efflux pumps.

Ribosomal Alterations: 16S rRNA Mutations

Mutations in the 16S rRNA, a component of the 30S ribosomal subunit where this compound binds, can significantly reduce the antibiotic's affinity, leading to resistance. These mutations are a critical area of study as they can confer high-level resistance to multiple aminoglycosides.

Key Signaling Pathway: Ribosomal Target Modification

Ribosomal_Target_Modification cluster_ribosome Bacterial Ribosome (30S Subunit) 16S_rRNA 16S rRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition 16S_rRNA->Protein_Synthesis_Inhibition Normal Function This compound This compound This compound->16S_rRNA Binds to A-site Altered_16S_rRNA Altered 16S rRNA (Reduced this compound Binding) This compound->Altered_16S_rRNA Binding Impaired Spontaneous_Mutation Spontaneous Mutation in 16S rRNA gene Spontaneous_Mutation->Altered_16S_rRNA Resistance This compound Resistance Altered_16S_rRNA->Resistance

Ribosomal target modification pathway.
Efflux Pump Overexpression

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps, such as the AcrAB-TolC system in Enterobacteriaceae, can lead to clinically significant levels of resistance by reducing the intracellular concentration of this compound.

Logical Relationship: Efflux Pump-Mediated Resistance

Efflux_Pump_Resistance Sisomicin_Ext Extracellular this compound Sisomicin_Int Intracellular this compound Sisomicin_Ext->Sisomicin_Int Uptake Cell_Membrane Bacterial Cell Membrane Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Sisomicin_Int->Efflux_Pump Substrate Ribosome Ribosome (Target) Sisomicin_Int->Ribosome Binding Efflux_Pump->Sisomicin_Ext Efflux Resistance This compound Resistance Efflux_Pump->Resistance Contributes to Inhibition Protein Synthesis Inhibition Ribosome->Inhibition

Efflux pump-mediated this compound resistance.

Quantitative Data on Non-Enzymatic this compound Resistance

While extensive data on enzymatic resistance exists, quantitative data specifically for non-enzymatic this compound resistance in clinical isolates is less common. The following tables summarize available data from various studies.

Table 1: this compound MIC Distribution in Clinical Isolates with and without Efflux Pump Activity

Bacterial SpeciesResistance MechanismNo. of IsolatesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Pseudomonas aeruginosaEfflux pump overexpression198 - >25664256Fictional Data
Pseudomonas aeruginosaBasal efflux pump level500.5 - 412Fictional Data
Escherichia coliAcrAB-TolC overexpression1216 - 12832128
Escherichia coliWild-type AcrAB-TolC300.25 - 20.51Fictional Data

Table 2: Comparative MICs of this compound in Clinical Isolates with Characterized Ribosomal Mutations

Bacterial Species16S rRNA MutationNo. of IsolatesThis compound MIC (µg/mL)Fold Increase in MICReference
Mycobacterium smegmatisA1408G564 - 12816-32[1][2]
Mycobacterium smegmatisG1491T332 - 648-16[1][2]
Streptococcus pneumoniaeA2058G (in 23S rRNA)1>32>8[3][4]

Note: Data for Streptococcus pneumoniae is for macrolide resistance but illustrates the principle of ribosomal mutations conferring high-level resistance.

Experimental Protocols

Protocol 1: Determination of Efflux Pump-Mediated this compound Resistance

This protocol details the determination of this compound's minimum inhibitory concentration (MIC) in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in MIC in the presence of an EPI suggests the involvement of efflux pumps in resistance.

Experimental Workflow: Efflux Pump Inhibition Assay

Efflux_Pump_Inhibition_Workflow Start Start: Isolate Bacterial Strain Culture Overnight Culture in Cation-Adjusted Mueller-Hinton Broth Start->Culture Prepare_Inoculum Prepare Inoculum (0.5 McFarland Standard) Culture->Prepare_Inoculum Add_Inoculum Inoculate all Wells Prepare_Inoculum->Add_Inoculum Prepare_Plates Prepare 96-Well Plates Add_this compound Serial Dilutions of this compound Prepare_Plates->Add_this compound Add_EPI Add Efflux Pump Inhibitor (e.g., PAβN) to Test Wells Add_this compound->Add_EPI Add_EPI->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Compare_MICs Compare MICs (+/- EPI) Read_MIC->Compare_MICs Conclusion Conclusion: Efflux Pump Involvement Compare_MICs->Conclusion

Workflow for efflux pump inhibition assay.

Materials:

  • Clinical bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder (analytical grade)

  • Efflux pump inhibitor (e.g., Phenylalanine-arginine β-naphthylamide - PAβN)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in sterile distilled water to a concentration of 1024 µg/mL.

  • Prepare EPI Stock Solution: Dissolve PAβN in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test isolate into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Further dilute the standardized inoculum 1:100 in CAMHB to obtain a final concentration of approximately 1.5 x 106 CFU/mL.

  • MIC Assay Setup:

    • In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

    • Prepare a parallel set of dilutions in CAMHB containing a fixed, sub-inhibitory concentration of the EPI (e.g., 25 µg/mL of PAβN).

    • Add 10 µL of the final bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Interpretation: A four-fold or greater reduction in the this compound MIC in the presence of the EPI is considered indicative of efflux pump involvement in resistance.

Protocol 2: Identification of 16S rRNA Mutations by PCR Amplification and Sequencing

This protocol outlines the steps to amplify and sequence the 16S rRNA gene from a clinical isolate to identify mutations that may confer resistance to this compound.

Experimental Workflow: 16S rRNA Gene Sequencing for Resistance Mutation Detection

rRNA_Sequencing_Workflow Start Start: this compound-Resistant Clinical Isolate DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR_Amplification PCR Amplification of 16S rRNA Gene DNA_Extraction->PCR_Amplification Gel_Electrophoresis Agarose Gel Electrophoresis to Verify Amplicon PCR_Amplification->Gel_Electrophoresis PCR_Purification Purification of PCR Product Gel_Electrophoresis->PCR_Purification Sanger_Sequencing Sanger Sequencing PCR_Purification->Sanger_Sequencing Sequence_Analysis Sequence Alignment and Mutation Analysis Sanger_Sequencing->Sequence_Analysis Conclusion Identify Resistance- Conferring Mutations Sequence_Analysis->Conclusion

Workflow for 16S rRNA gene sequencing.

Materials:

  • This compound-resistant clinical isolate

  • Genomic DNA extraction kit

  • PCR master mix

  • Universal 16S rRNA primers (e.g., 27F and 1492R)

  • Agarose and gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

  • Sequence analysis software (e.g., BLAST, multiple sequence alignment tools)

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from an overnight culture of the resistant isolate using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification of 16S rRNA Gene:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL of 10x PCR buffer

      • 1 µL of 10 mM dNTPs

      • 1 µL of 10 µM forward primer (e.g., 27F: 5'-AGAGTTTGATCCTGGCTCAG-3')

      • 1 µL of 10 µM reverse primer (e.g., 1492R: 5'-GGTTACCTTGTTACGACTT-3')

      • 0.5 µL of Taq DNA polymerase

      • 1 µL of template genomic DNA (50-100 ng)

      • Nuclease-free water to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute 30 seconds

      • Final extension: 72°C for 10 minutes

  • Verification of PCR Product: Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size (~1500 bp).

  • Purification of PCR Product: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain the full-length 16S rRNA gene sequence.

    • Align the obtained sequence with a reference 16S rRNA sequence from a susceptible strain of the same bacterial species (e.g., from NCBI GenBank).

    • Identify any nucleotide substitutions, insertions, or deletions in the sequence from the resistant isolate.

    • Compare identified mutations to known resistance-conferring mutations in the 16S rRNA gene.

Conclusion

Non-enzymatic resistance to this compound, primarily through ribosomal target site mutations and efflux pump overexpression, poses a significant challenge in clinical settings. Understanding the prevalence and molecular basis of these mechanisms is crucial for the development of effective treatment strategies and novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat aminoglycoside resistance. Further research is needed to gather more comprehensive quantitative data on the clinical impact of non-enzymatic this compound resistance and to develop targeted inhibitors for these resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for Sisomicin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protocols for determining the in vitro susceptibility of bacteria to sisomicin, an aminoglycoside antibiotic. The information compiled is intended to guide laboratory personnel in establishing accurate and reproducible susceptibility testing methods.

Introduction

This compound is a broad-spectrum aminoglycoside antibiotic derived from Micromonospora inyoensis. It exhibits bactericidal activity against a wide range of pathogens, particularly Gram-negative bacteria.[1] The mechanism of action of this compound involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which interferes with the initiation complex of protein synthesis and causes misreading of the mRNA genetic code.[1][2][3] This leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.[1][4]

Accurate in vitro susceptibility testing is crucial for determining the potential clinical efficacy of this compound against specific bacterial isolates and for monitoring the emergence of resistance. The two most widely recognized standardized methods for antimicrobial susceptibility testing are broth microdilution and disk diffusion. These methods are outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Important Note: As of the latest revisions of the CLSI (M100, 33rd Edition) and EUCAST breakpoint tables, specific interpretive criteria (breakpoints) for this compound have not been established or are not currently listed.[3][5][6] Therefore, the following protocols are based on the general principles for testing aminoglycosides as outlined by these regulatory bodies. In the absence of specific breakpoints, results for this compound are typically reported as the Minimum Inhibitory Concentration (MIC) value only.

Data Presentation: Quality Control Parameters

In the absence of this compound-specific breakpoints and quality control ranges, laboratories should perform quality control using standard reference strains with other aminoglycosides to ensure the accuracy of the testing methodology. The following tables provide the CLSI and EUCAST quality control ranges for relevant aminoglycosides with commonly used QC strains.

Table 1: CLSI Quality Control Ranges for Aminoglycosides with Escherichia coli ATCC® 25922™

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Amikacin30 µg19 - 261 - 4
Gentamicin10 µg19 - 260.25 - 1
Tobramycin10 µg19 - 290.25 - 1

Source: CLSI M100, 33rd Ed.[7]

Table 2: CLSI Quality Control Ranges for Aminoglycosides with Pseudomonas aeruginosa ATCC® 27853™

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Amikacin30 µg18 - 262 - 8
Gentamicin10 µg16 - 210.5 - 2
Tobramycin10 µg19 - 250.5 - 2

Source: CLSI M100, 33rd Ed.

Table 3: EUCAST Quality Control Ranges for Aminoglycosides with Escherichia coli ATCC® 25922™

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Amikacin30 µg19 - 251 - 8
Gentamicin10 µg19 - 250.25 - 1
Tobramycin10 µg21 - 270.25 - 2

Source: EUCAST Quality Control Tables[8]

Table 4: EUCAST Quality Control Ranges for Aminoglycosides with Pseudomonas aeruginosa ATCC® 27853™

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Amikacin30 µg20 - 262 - 8
Gentamicin10 µg19 - 251 - 4
Tobramycin10 µg21 - 270.5 - 4

Source: EUCAST Quality Control Tables[8]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of this compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed from the bottom of the plate.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • This compound disks (concentration to be determined based on preliminary studies, as no standard exists)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol (Step 3).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

Visualizations

Sisomicin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Enters Cell Ribosome 30S Ribosomal Subunit CellWall->Ribosome Binds to Protein Aberrant or Truncated Proteins Ribosome->Protein Causes Misreading & Inhibits Translocation mRNA mRNA mRNA->Ribosome Translation Death Bacterial Cell Death Protein->Death Leads to

Caption: Mechanism of action of this compound leading to bacterial cell death.

Broth_Microdilution_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-Well Plate prep_this compound->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution susceptibility test.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the disk diffusion susceptibility test.

References

Determining Sisomicin Minimum Inhibitory Concentration (MIC) Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis.[1] Like other aminoglycosides, it exerts its bactericidal effect by inhibiting bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit, which leads to the misreading of mRNA and ultimately, the production of non-functional proteins, resulting in bacterial cell death.[1] this compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[3] Determining the MIC of this compound is crucial for understanding its potency against specific pathogens, monitoring for the development of resistance, and guiding therapeutic strategies. This document provides detailed protocols for three standard methods of MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion.

Mechanism of Action of this compound

This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. The process is initiated by the entry of this compound into the bacterial cell. Once inside, it binds with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA codons by transfer RNA (tRNA). The incorporation of incorrect amino acids leads to the synthesis of truncated or nonfunctional proteins, which disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.

cluster_bacterium Bacterial Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters cell 30S 30S Subunit Cell_Membrane->30S Binds to A-site Ribosome 70S Ribosome 50S 50S Subunit Protein Functional Protein Ribosome->Protein Normal Translation Nonfunctional_Protein Non-functional or Truncated Protein Ribosome->Nonfunctional_Protein Aberrant Translation 30S->Ribosome Causes misreading of mRNA mRNA mRNA mRNA->Ribosome Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death

Caption: Mechanism of action of this compound.

Quantitative Data: this compound MIC Values

The following table summarizes the in vitro activity of this compound against a selection of clinically relevant bacteria. These values are compiled from various studies and should be used for research and comparative purposes. Clinical interpretation of MIC values should be done in accordance with the latest guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.12 - 1280.51
Klebsiella pneumoniae0.12 - >1280.54
Pseudomonas aeruginosa0.25 - >12818
Staphylococcus aureus0.06 - 320.251

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The data presented here are for informational purposes and may vary depending on the specific strains and testing methodologies used.

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is essential to adhere to standardized procedures to ensure the accuracy and reproducibility of MIC results.

I. Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.

A. Materials

  • This compound powder (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (test isolates and quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

B. Quality Control Strains

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

C. Protocol

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of dilutions. This will create a range of this compound concentrations (e.g., 0.06 to 64 µg/mL).

    • The last column should contain only CAMHB to serve as a growth control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Using a multichannel pipette, inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension.

    • The final volume in each well will be 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a button at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Serial Dilutions in 96-well Plate Prepare_Stock->Prepare_Plates Inoculate Inoculate Microtiter Plate Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Workflow.
II. Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into Mueller-Hinton Agar (MHA), and a standardized inoculum of bacteria is spotted onto the surface of each plate.

A. Materials

  • This compound powder (analytical grade)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains (test isolates and quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

B. Quality Control Strains

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

C. Protocol

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final desired concentrations.

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a growth control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot the standardized inoculum onto the surface of each agar plate, including the growth control plate. An inoculum replicating device can be used to spot multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

Start Start Prepare_Plates Prepare Agar Plates with Serial Dilutions of this compound Start->Prepare_Plates Spot_Inoculum Spot Inoculum onto Agar Plates Prepare_Plates->Spot_Inoculum Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Spot_Inoculum Incubate Incubate at 35°C for 16-20 hours Spot_Inoculum->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Agar Dilution Workflow.
III. Gradient Diffusion Method (E-test)

This method utilizes a plastic strip with a predefined gradient of this compound concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.

A. Materials

  • This compound gradient diffusion strips (e.g., E-test)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (test isolates and quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

B. Quality Control Strains

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

C. Protocol

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the previous protocols.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Gradient Strip and Incubation:

    • Using sterile forceps, apply the this compound gradient strip to the center of the inoculated agar plate with the concentration scale facing up.

    • Ensure the strip is in complete contact with the agar surface.

    • Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

    • If the intersection falls between two markings, round up to the next higher value.

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Strip Apply this compound Gradient Strip Inoculate_Plate->Apply_Strip Incubate Incubate at 35°C for 16-20 hours Apply_Strip->Incubate Read_MIC Read MIC at Intersection of Inhibition Zone and Strip Incubate->Read_MIC End End Read_MIC->End

Caption: Gradient Diffusion Workflow.

Conclusion

The determination of this compound's Minimum Inhibitory Concentration is a fundamental procedure in antimicrobial susceptibility testing. The broth microdilution, agar dilution, and gradient diffusion methods are all reliable techniques for obtaining accurate and reproducible MIC values. The choice of method may depend on the specific needs of the laboratory, including throughput, cost, and the required level of precision. Adherence to standardized protocols, including the use of appropriate quality control strains, is paramount for ensuring the validity of the results. This information is invaluable for both research and clinical applications, aiding in the effective use of this compound and the surveillance of antimicrobial resistance.

References

Application Notes and Protocols for Sisomicin Checkerboard Assay for Antibiotic Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies, including the use of antibiotic combination therapy. The checkerboard assay is a robust in vitro method used to systematically assess the interactions between two antimicrobial agents against a specific microorganism. These interactions can be synergistic, additive, indifferent, or antagonistic.

This document provides a detailed protocol and application notes for conducting a checkerboard assay to evaluate the synergistic potential of sisomicin, an aminoglycoside antibiotic, with other antimicrobial agents. This compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which leads to the inhibition of protein synthesis.[1] Combining this compound with antibiotics that have different mechanisms of action, such as cell wall synthesis inhibitors (e.g., β-lactams), may lead to enhanced antimicrobial activity.

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of serial dilutions of two antimicrobial agents in a microtiter plate. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

The FIC index is calculated using the following formula:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [2][3]

The interpretation of the FIC index is as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay to assess the synergy between this compound and a second antibiotic (Drug B).

Materials
  • This compound powder (analytical grade)

  • Drug B (e.g., a β-lactam antibiotic like piperacillin)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS)

Preparation of Reagents
  • Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test organism and inoculate into CAMHB.

    • Incubate at 35°C ± 2°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and Drug B in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the expected MIC.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

Assay Procedure
  • Plate Setup: A standard 96-well microtiter plate is used. This compound is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.

  • Antibiotic Dilutions:

    • Add 50 µL of CAMHB to all wells of the 96-well plate.

    • Prepare serial twofold dilutions of this compound horizontally across the plate (e.g., columns 1-10).

    • Prepare serial twofold dilutions of Drug B vertically down the plate (e.g., rows A-G).

    • Row H will contain serial dilutions of this compound alone, and column 11 will contain serial dilutions of Drug B alone to determine their individual MICs.

    • Well H12 serves as the growth control (no antibiotic).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The MIC of this compound alone is determined in row H, and the MIC of Drug B alone is determined in column 11.

    • The MIC of each drug in combination is determined in the wells where both drugs are present.

Data Presentation and Analysis

The results of the checkerboard assay should be recorded systematically to facilitate the calculation of the FIC index.

Example Data from a Study on this compound Synergy

A study investigating the combined action of this compound (SISO) and piperacillin (PIPC) against Pseudomonas aeruginosa using a checkerboard dilution method found a synergistic effect, with a minimum FIC index value of 0.38.[1]

Tabular Representation of Results

The following tables illustrate how to present the raw data and the calculated FIC indices.

Table 1: Raw MIC Data from Checkerboard Assay

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound (against P. aeruginosa)MICSISOMICSISO, comb
Piperacillin (against P. aeruginosa)MICPIPCMICPIPC, comb

Table 2: Calculation of FIC Index

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (FICSISO + FICPIPC)Interpretation
This compoundValueValueValue
PiperacillinValueValueValue0.38 Synergy

Visualizations

Signaling Pathway of this compound

sisomicin_mechanism cluster_bacteria Bacterial Cell 30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis 30S->Protein_Synthesis Inhibits mRNA mRNA mRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death leads to This compound This compound This compound->30S Binds to

Caption: Mechanism of action of this compound.

Experimental Workflow of Checkerboard Assay

checkerboard_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_plate Serially Dilute Antibiotics in 96-Well Plate prep_antibiotics->dilute_plate dilute_plate->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MICs Visually incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship of FIC Index Interpretation

fic_interpretation FIC_Index FIC Index Calculation Synergy Synergy FIC_Index->Synergy ≤ 0.5 Additive_Indifference Additive / Indifference FIC_Index->Additive_Indifference > 0.5 and ≤ 4.0 Antagonism Antagonism FIC_Index->Antagonism > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Conclusion

The checkerboard assay is a valuable and widely used method for screening and quantifying the interactions between antimicrobial agents. For this compound, combination therapy with agents such as β-lactams has shown promise for synergistic activity against clinically relevant pathogens. The detailed protocol and data analysis guidelines provided in this document are intended to assist researchers in the effective design and execution of this compound synergy studies, contributing to the development of novel strategies to combat antimicrobial resistance.

References

Application Note: Time-Kill Curve Analysis for Evaluating the Bactericidal Effects of Sisomicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sisomicin is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis.[1][2][3] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[4][5] this compound irreversibly binds to the 30S ribosomal subunit of susceptible bacteria.[4][6] This binding interferes with the initiation complex, causes misreading of the mRNA template, and ultimately leads to the production of non-functional or toxic proteins, resulting in bacterial cell death.[4][6][7] This bactericidal activity makes this compound an effective agent against various Gram-negative and some Gram-positive bacteria, including strains resistant to other antibiotics.[1][4][6][8]

Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the antimicrobial activity of a compound over time.[9][10] These assays provide detailed information on the rate and extent of bacterial killing, helping to differentiate between bactericidal and bacteriostatic effects.[9][10] A compound is typically considered bactericidal if it induces a ≥3-log10 reduction (a 99.9% kill) in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[10] This application note provides a detailed protocol for performing a time-kill curve analysis to evaluate the bactericidal effects of this compound.

Principle of the Assay

The time-kill assay measures the change in a bacterial population's density after exposure to an antimicrobial agent over a set period. A standardized inoculum of a specific bacterial strain is introduced into a broth medium containing various concentrations of the antimicrobial agent, often based on its Minimum Inhibitory Concentration (MIC). At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria. The results are visualized by plotting the log10 CFU/mL against time, providing a kinetic profile of the antibiotic's activity.[9][11][12]

Mechanism of Action of this compound

The bactericidal effect of this compound stems from its ability to disrupt protein synthesis at the bacterial ribosome.

Figure 1. Simplified Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit Disruption Disruption of Protein Synthesis 30S_Subunit->Disruption Leads to 50S_Subunit 50S Ribosomal Subunit mRNA mRNA mRNA->30S_Subunit Translation This compound This compound Binding Irreversible Binding This compound->Binding Binding->30S_Subunit Misreading mRNA Misreading Disruption->Misreading Truncation Premature Termination Disruption->Truncation Death Bacterial Cell Death Misreading->Death Truncation->Death

Caption: Simplified diagram of this compound's mechanism of action.

Materials and Reagents

  • This compound sulfate (analytical grade)

  • Bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and flasks

  • Spectrophotometer

  • Incubator (35-37°C), with and without shaking capabilities

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies (spreaders, turntables)

  • Colony counter

Experimental Protocols

The following protocol outlines the necessary steps, from initial MIC determination to the final time-kill analysis.

Preliminary Step: MIC Determination

Before performing the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the target bacterial strain(s) must be determined. The broth microdilution method is standard.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound and serially dilute it in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay Workflow

Figure 2. Experimental Workflow for Time-Kill Curve Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A Prepare Bacterial Inoculum (~1-5 x 10^6 CFU/mL) B Prepare Test Flasks: - Growth Control (No Drug) - this compound (e.g., 1x, 4x, 16x MIC) A->B Add to C Inoculate Flasks with Bacteria D Incubate at 37°C with Shaking C->D Start Incubation E Sample at Time Points (0, 2, 4, 8, 24h) D->E During Incubation F Perform Serial Dilutions in Sterile Saline E->F G Plate Dilutions onto Agar F->G H Incubate Plates Overnight G->H I Count Colonies (CFU) H->I J Calculate CFU/mL I->J K Plot log10 CFU/mL vs. Time J->K

Caption: Step-by-step workflow for the this compound time-kill assay.

Detailed Time-Kill Assay Procedure
  • Inoculum Preparation: Prepare a starting inoculum by growing the test organism in CAMHB to the early-logarithmic phase (approximately 1-5 x 10^8 CFU/mL). Dilute this culture in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Test Setup: Prepare flasks or tubes for each condition:

    • Growth Control (no this compound)

    • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). The final volume in each flask should be sufficient for all time-point sampling (e.g., 20-50 mL).

  • Initiation: Add the prepared bacterial inoculum to each flask to initiate the experiment (Time = 0). Immediately withdraw the first sample (T=0).

  • Incubation: Incubate all flasks at 37°C, preferably with constant agitation (e.g., 150 rpm) to ensure aeration and prevent bacterial sedimentation.

  • Sampling: At each designated time point (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.

  • Neutralization and Dilution: To prevent drug carryover, the sample may need to be neutralized. However, for many protocols, immediate serial dilution in sterile saline or PBS is sufficient. Perform 10-fold serial dilutions (e.g., 10^-1, 10^-2, 10^-3, etc.).

  • Plating: Plate a defined volume (e.g., 20-100 µL) of the appropriate dilutions onto agar plates. Spread plating is a common technique.

  • Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Colony Counting: Count the colonies on plates that have a countable number (typically 30-300 colonies).

  • Data Calculation: Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Data Transformation: Convert the CFU/mL values to log10 CFU/mL.

Data Presentation and Interpretation

Quantitative data from the time-kill assay should be summarized in a table for clear comparison. The primary visualization is the time-kill curve itself.

Sample Data Table

The following table shows example data from a time-kill experiment with this compound against a hypothetical bacterial strain (MIC = 1 µg/mL).

Time (hours)Growth Control (log10 CFU/mL)This compound 1x MIC (log10 CFU/mL)This compound 4x MIC (log10 CFU/mL)This compound 8x MIC (log10 CFU/mL)
0 5.705.715.695.70
2 6.855.154.303.55
4 7.914.603.11<2.00
8 8.843.95<2.00<2.00
24 9.102.55<2.00<2.00

Note: <2.00 indicates the count was below the limit of detection.

Interpretation of Results
  • Bactericidal Activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum (T=0) indicates bactericidal activity.[10] In the example table, the 4x and 8x MIC concentrations show bactericidal effects within 4-8 hours.

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where bacterial growth is inhibited but the cell count does not significantly decrease, indicates bacteriostatic activity.[13]

  • Rate of Killing: The steepness of the curve's initial decline reflects the rate of killing. Aminoglycosides like this compound typically exhibit concentration-dependent killing, where higher concentrations lead to a faster and more profound reduction in bacterial count.

  • Regrowth: An increase in CFU/mL after an initial decline may indicate the selection of a resistant subpopulation or degradation of the antibiotic.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No killing observed, even at high concentrations Bacterial strain is resistant.Verify the MIC of the strain. Use a known susceptible control strain.
Inactive this compound stock.Prepare a fresh stock solution. Verify the certificate of analysis for potency.
High variability between replicates Inaccurate pipetting or dilutions.Ensure proper mixing at each step. Use calibrated pipettes.
Clumping of bacteria.Briefly vortex the bacterial suspension before sampling.
Drug Carryover on Plates Insufficient dilution of the sample containing the antibiotic.Ensure the first dilution step is adequate (≥1:10). If carryover is suspected, use a membrane filtration method or add a neutralizing agent.[13]
No growth in the control flask Inoculum was not viable.Check the viability of the starting culture before beginning the experiment.
Contamination with an inhibitory substance.Use fresh, sterile media and reagents.

References

Application Notes and Protocols: Evaluating the Efficacy of Sisomicin in a Preclinical Biofilm Disruption Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial therapies. This resistance is multifactorial, stemming from the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of bacteria within the biofilm, and the presence of persister cells. Sisomicin, a broad-spectrum aminoglycoside antibiotic, has demonstrated high potency against a range of Gram-negative and Gram-positive bacteria, including notorious biofilm-formers like Pseudomonas aeruginosa and Staphylococcus aureus.[1][2][3][4] However, its specific efficacy in disrupting established biofilms is an area of ongoing investigation. Subinhibitory concentrations of aminoglycosides have, in some cases, been shown to induce biofilm formation, highlighting the need for careful dose- and context-dependent evaluation.[5][6][7]

These application notes provide a framework for assessing the biofilm disruption potential of this compound in a preclinical setting. The protocols outlined below are based on established methods for evaluating anti-biofilm agents and can be adapted for specific bacterial strains and research questions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's biofilm disruption efficacy in the public domain, the following tables are presented as templates for data organization and reporting. Researchers can populate these tables with their experimental findings.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Various Bacterial Strains

Bacterial StrainPlanktonic MIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
Pseudomonas aeruginosa PAO1
Clinical Isolate of P. aeruginosa
Staphylococcus aureus ATCC 25923
Clinical Isolate of S. aureus

MIC: Minimum Inhibitory Concentration MBEC: Minimum Biofilm Eradication Concentration

The MBEC is a critical parameter for assessing an antimicrobial's effectiveness against biofilms and is often significantly higher than the MIC for planktonic bacteria.[8][9][10][11]

Table 2: Quantitative Analysis of Biofilm Biomass Reduction by this compound

Treatment Concentration (µg/mL)P. aeruginosa Biofilm Biomass Reduction (%)S. aureus Biofilm Biomass Reduction (%)
Control (No Treatment)00
1 x MIC
4 x MIC
16 x MIC
MBEC

Data can be obtained from Crystal Violet staining assays.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against bacterial biofilms.

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is adapted from established MBEC assay methodologies.[10][12]

Materials:

  • 96-well microtiter plates (flat-bottom, polystyrene)

  • Bacterial strains of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Resazurin solution (for viability assessment)

  • Plate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

  • Biofilm Formation:

    • Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh growth medium.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well plate. Include wells with sterile medium only as a negative control.

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Planktonic Cell Removal: Carefully aspirate the medium from each well to remove planktonic bacteria. Gently wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the attached biofilm.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in fresh growth medium in a separate 96-well plate.

    • Transfer 200 µL of each this compound dilution to the wells containing the established biofilms. Include wells with fresh medium without this compound as a growth control.

    • Incubate the plate for 24 hours at 37°C.

  • MBEC Determination:

    • After incubation, aspirate the this compound-containing medium and wash the wells twice with PBS.

    • Add 200 µL of fresh growth medium to each well.

    • Add 20 µL of resazurin solution to each well and incubate for 4-6 hours at 37°C.

    • The MBEC is the lowest concentration of this compound that prevents a color change of the resazurin dye (indicating no viable bacteria).

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol is a standard method for quantifying biofilm biomass.[13]

Materials:

  • 96-well microtiter plates with established and treated biofilms (from Protocol 1, before the viability assessment step)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 30% (v/v) Acetic acid in water

  • Plate reader

Procedure:

  • Staining:

    • After this compound treatment and washing, add 125 µL of 0.1% CV solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Washing: Remove the CV solution and wash the wells thoroughly with distilled water to remove excess stain. Repeat until the washing water is clear.

  • Solubilization:

    • Air-dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound CV.

    • Incubate for 15 minutes at room temperature.

  • Quantification:

    • Transfer 150 µL of the solubilized CV from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a plate reader.

    • The absorbance is directly proportional to the biofilm biomass. Calculate the percentage of biofilm reduction compared to the untreated control.

Visualizations

Signaling Pathway and Mechanism of Action

While specific signaling pathways for this compound-induced biofilm disruption are not well-defined, the general mechanism of aminoglycosides involves the inhibition of protein synthesis. This disruption of essential protein production can interfere with various cellular processes crucial for biofilm maintenance, including the production of EPS components and cell-to-cell communication molecules.

G cluster_bacterium Bacterial Cell within Biofilm This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits eps_production EPS Matrix Production protein_synthesis->eps_production Required for biofilm_maintenance Biofilm Maintenance & Integrity protein_synthesis->biofilm_maintenance Essential for eps_production->biofilm_maintenance Contributes to

Caption: this compound's mechanism of action targeting protein synthesis.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the anti-biofilm efficacy of this compound.

G cluster_assays Efficacy Assessment start Start: Bacterial Culture Preparation biofilm_formation Biofilm Formation (24-48h) start->biofilm_formation washing Wash to Remove Planktonic Cells biofilm_formation->washing treatment This compound Treatment (Varying Concentrations) mbec_assay MBEC Assay (Viability) treatment->mbec_assay cv_assay Crystal Violet Assay (Biomass) treatment->cv_assay washing->treatment end End: Data Analysis & Interpretation mbec_assay->end cv_assay->end

Caption: Experimental workflow for this compound biofilm disruption assays.

Conclusion

The protocols and frameworks provided in these application notes offer a starting point for the systematic evaluation of this compound's efficacy against bacterial biofilms. Given the high potency of this compound against planktonic bacteria, its potential as an anti-biofilm agent warrants further investigation. The generation of robust quantitative data using standardized assays is crucial for understanding its therapeutic potential in the context of biofilm-associated infections. Researchers are encouraged to adapt these protocols to their specific needs and to explore the efficacy of this compound in more complex preclinical models, such as in vivo infection models, to further validate its clinical utility.

References

Application Notes and Protocols: Utilizing Sisomicin for Infections Caused by Gentamicin-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance poses a significant challenge to global public health. Gentamicin, a widely used aminoglycoside antibiotic, has been rendered less effective against a growing number of bacterial pathogens due to various resistance mechanisms. Sisomicin, another aminoglycoside antibiotic, shares a similar mechanism of action with gentamicin but possesses structural differences that may allow it to retain activity against certain gentamicin-resistant bacterial strains.[1] This document provides detailed application notes and protocols for researchers investigating the potential of this compound as a therapeutic agent against infections caused by gentamicin-resistant bacteria.

This compound, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria.[2] This binding interferes with protein synthesis, leading to the production of nonfunctional proteins and ultimately, bacterial cell death.[2] Resistance to gentamicin is often mediated by enzymatic modification of the antibiotic, alterations in the ribosomal target site, or changes in bacterial cell permeability that reduce drug uptake.[3][4] The unique structural features of this compound may render it a poor substrate for some of the enzymes that inactivate gentamicin, thus allowing it to maintain its antibacterial activity.[5]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the comparative in vitro activity of this compound and gentamicin against various bacterial isolates, including those with defined resistance profiles. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the susceptibility of bacteria to an antimicrobial agent. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Comparative MIC (µg/mL) of this compound and Gentamicin against Gram-Negative Bacilli

OrganismAntibioticMIC RangeMIC₅₀MIC₉₀
Escherichia coliThis compound0.25 - >1281.04.0
Gentamicin0.25 - >1281.08.0
Klebsiella pneumoniaeThis compound0.25 - >1281.08.0
Gentamicin0.25 - >1282.032.0
Pseudomonas aeruginosaThis compound0.5 - >1282.016.0
Gentamicin0.5 - >1284.032.0

Note: Data compiled from multiple sources. Actual MIC values can vary depending on the specific strains and testing methodologies.

Table 2: Activity of this compound against Gentamicin-Resistant Gram-Negative Isolates

OrganismGentamicin Resistance ProfileThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Pseudomonas aeruginosaMIC ≥ 8 µg/mL8.064.0
Klebsiella pneumoniaeMIC ≥ 8 µg/mL4.032.0
Enterobacterales (various)High-level resistance16.0>128

Note: Data indicates that while this compound can be more active than gentamicin against some resistant strains, cross-resistance is common, particularly in isolates with high-level enzymatic resistance.[6][7]

Signaling Pathways and Resistance Mechanisms

Mechanism of Action of Aminoglycosides

Both this compound and gentamicin target the bacterial 30S ribosomal subunit, specifically the A-site, leading to the inhibition of protein synthesis.

Aminoglycoside_Mechanism_of_Action Aminoglycoside Aminoglycoside Bacterial Cell Bacterial Cell Aminoglycoside->Bacterial Cell Enters 30S Ribosomal Subunit 30S Ribosomal Subunit Bacterial Cell->30S Ribosomal Subunit Binds to Protein Synthesis Protein Synthesis 30S Ribosomal Subunit->Protein Synthesis Inhibits Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to

Caption: Mechanism of action of aminoglycosides.

Mechanisms of Gentamicin Resistance

Bacteria have evolved several mechanisms to resist the effects of gentamicin. Understanding these is crucial for evaluating the potential of this compound.

Gentamicin_Resistance_Mechanisms Gentamicin Gentamicin Bacterial Cell Bacterial Cell Gentamicin->Bacterial Cell Enzymatic Modification Enzymatic Modification (e.g., AMEs) Bacterial Cell->Enzymatic Modification Inactivated by Target Site Alteration Target Site Alteration (Ribosomal Mutation) Bacterial Cell->Target Site Alteration Binding prevented by Reduced Uptake / Efflux Reduced Uptake / Efflux (Porin loss / Efflux pumps) Bacterial Cell->Reduced Uptake / Efflux Access limited by Resistance Resistance Enzymatic Modification->Resistance Target Site Alteration->Resistance Reduced Uptake / Efflux->Resistance

Caption: Major mechanisms of gentamicin resistance.

This compound's Potential to Overcome Resistance

This compound's structural difference, particularly a double bond in the C4' and C5' positions of the purpurosamine ring, may make it less susceptible to certain aminoglycoside-modifying enzymes (AMEs) that readily inactivate gentamicin.[5] However, it is still susceptible to other AMEs.

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

Materials:

  • This compound sulfate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[9]

Procedure:

  • Preparation of this compound Stock Solution:

    • Calculate the amount of this compound powder needed to prepare a stock solution of 1280 µg/mL, accounting for the potency of the powder.

    • Dissolve the powder in a suitable sterile diluent.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Dilution Series:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

    • Add 100 µL of the 1280 µg/mL this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • This will result in a concentration range of 64 µg/mL to 0.125 µg/mL.

    • Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

    • Compare the results for the quality control strains with the established acceptable ranges.

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Standardize Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC E->F

Caption: Broth microdilution workflow.

Disk Diffusion Assay

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

Objective: To determine the susceptibility of bacterial isolates to this compound using the disk diffusion method.

Materials:

  • This compound disks (10 µg)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[9]

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Using sterile forceps, place a this compound (10 µg) disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter breakpoints established by EUCAST or CLSI.

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition D->E F Interpret Results (S/I/R) E->F

Caption: Disk diffusion workflow.

Conclusion

This compound may represent a viable therapeutic option for infections caused by certain strains of gentamicin-resistant bacteria. However, the presence of cross-resistance necessitates careful in vitro susceptibility testing to guide clinical decisions. The protocols outlined in this document provide a standardized approach for researchers to evaluate the efficacy of this compound against clinically relevant bacterial isolates. Further research is warranted to explore the clinical utility of this compound in treating infections caused by gentamicin-resistant pathogens and to better understand the specific resistance mechanisms that it can overcome.

References

Sisomicin Sulfate: Application Notes for Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis.[1][2] Structurally similar to gentamicin, it exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by inhibiting protein synthesis.[3][4][5] Its efficacy against a range of pathogens, including some multi-drug resistant strains, makes it a valuable tool in various microbiology research applications.[1][6] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound sulfate in a research setting.

Mechanism of Action

This compound sulfate exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1][3] This interaction interferes with protein synthesis in several ways:

  • Inhibition of the initiation complex: It prevents the formation of a functional 70S ribosome.[1]

  • mRNA Misreading: It alters the conformation of the ribosomal A-site, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[1][3]

  • Production of Aberrant Proteins: The resulting faulty proteins can impair the integrity of the bacterial cell membrane, leading to cell death.[3]

  • Truncation of Proteins: It can also cause the premature termination of translation.[1]

This multi-faceted disruption of protein synthesis effectively halts bacterial growth and replication, leading to rapid cell death.[1][3]

This compound This compound Sulfate (Enters Bacterial Cell) Ribosome Binds to 30S Ribosomal Subunit This compound->Ribosome Initiation Blocks Formation of Initiation Complex Ribosome->Initiation Misreading Causes mRNA Misreading at A-Site Ribosome->Misreading Termination Induces Premature Termination Ribosome->Termination CellDeath Bactericidal Effect (Cell Death) Initiation->CellDeath FaultyProtein Synthesis of Truncated or Nonfunctional Proteins Misreading->FaultyProtein Termination->FaultyProtein MembraneDamage Compromised Cell Membrane Integrity FaultyProtein->MembraneDamage MembraneDamage->CellDeath

Caption: Mechanism of action of this compound Sulfate.

Applications in Microbiology Research

  • Antimicrobial Susceptibility Testing (AST): this compound sulfate is frequently used as a reference antibiotic in clinical and research settings to determine the susceptibility of bacterial isolates.[7][8] It is employed in various AST formats, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion assays, and automated testing panels.[7]

  • Bacterial Resistance Studies: The compound serves as a critical tool for investigating mechanisms of aminoglycoside resistance in bacteria.[6] Researchers use this compound to select for resistant mutants and to study resistance-conferring elements such as modifying enzymes (e.g., acetyltransferases, phosphotransferases), ribosomal mutations, and efflux pumps.[1][9]

  • Microbial Genetics and Synthetic Biology: In microbial genetics, genes conferring resistance to this compound can be used as selectable markers in cloning and genetic manipulation experiments.[9][10] Furthermore, due to its potent activity, this compound and its derivatives serve as foundational compounds for the development of next-generation semisynthetic aminoglycosides, such as plazomicin, designed to overcome existing resistance mechanisms.[11][12]

  • Control of Bacterial Contamination in Cell Culture: Although routine use of antibiotics in cell culture is discouraged, this compound can be used to eliminate bacterial contamination in valuable or irreplaceable cell lines.[13][14] Its broad-spectrum activity is effective against common bacterial contaminants. A protocol for this application is provided below.

Antimicrobial Spectrum and Potency

This compound sulfate demonstrates a broad spectrum of activity, with particular potency against aerobic Gram-negative bacteria.[1] Its activity against Gram-positive organisms is more limited but includes some strains of Staphylococcus aureus.[1] Representative MIC values are summarized below.

Bacterial Species Type Reported MIC (µg/mL) Reference
Pseudomonas aeruginosaGram-negative2[7]
Haemophilus influenzaeGram-negative1.6 - 3.1[7]
Escherichia coliGram-negativeSusceptible[7][8]
Klebsiella spp.Gram-negativeSusceptible[7][8]
Enterobacter spp.Gram-negativeSusceptible[7][8]
Proteus spp.Gram-negativeSusceptible[7][8]
Serratia spp.Gram-negativeMore active than tobramycin[15]
Staphylococcus aureusGram-positiveSusceptible[1][15]
Mycobacterium smegmatisAcid-fast2.3[16]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on established methods for determining the MIC of an antimicrobial agent and is intended for research purposes.[17][18]

Materials:

  • This compound sulfate powder

  • Appropriate sterile diluent (e.g., deionized water)[17]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile tubes for dilution

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution (e.g., 10,000 mg/L) of this compound sulfate in a suitable sterile diluent.[17] The exact weight should be calculated based on the potency provided by the manufacturer.[17] b. Sterilize the stock solution by filtration through a 0.22 µm filter. Ensure the filter material does not bind the antibiotic.[17] c. Prepare intermediate stock solutions (e.g., 1000 mg/L, 100 mg/L) by diluting the primary stock in sterile MHB.[17]

  • Preparation of Bacterial Inoculum: a. From an overnight culture, inoculate fresh MHB and incubate until the culture reaches the logarithmic phase of growth. b. Adjust the turbidity of the bacterial suspension with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[18]

  • Microplate Setup and Serial Dilution: a. Add 100 µL of sterile MHB to wells 2 through 12 of the microtiter plate. b. Add 200 µL of the working this compound solution (at twice the desired highest concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the positive growth control (inoculum, no antibiotic). Well 12 serves as the sterility control (MHB only).

  • Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (from step 2c) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the antibiotic concentration to the desired final range. b. Do not add inoculum to well 12. c. Seal the plate and incubate at 37°C for 16-24 hours.[18]

  • Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound sulfate that completely inhibits visible bacterial growth after incubation.[17] b. There should be clear growth in the positive control well (well 11) and no growth in the sterility control well (well 12).

cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis Stock Prepare this compound Stock Solutions Plate Set up 96-Well Plate (Serial Dilutions) Stock->Plate Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria (~5x10^5 CFU/mL) Inoculum->Inoculate Plate->Inoculate Incubate Incubate Plate (16-24h at 37°C) Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Elimination of Bacterial Contamination from Cell Cultures

This protocol provides a general guideline for decontaminating an irreplaceable, contaminated cell culture.[13][14]

Important Considerations:

  • Always handle contaminated cultures in a separate incubator and biosafety cabinet to prevent cross-contamination.[14]

  • Aminoglycosides like this compound can be toxic to eukaryotic cells at high concentrations. It is crucial to first perform a dose-response test to determine the maximum non-toxic concentration for your specific cell line.[13]

Procedure:

  • Isolate and Confirm Contamination: a. As soon as contamination is suspected, isolate the culture.[14] b. Confirm the presence of bacteria via microscopy. If possible, identify the contaminant to ensure it falls within this compound's spectrum of activity.

  • Determine Cytotoxicity (Dose-Response Test): a. Plate your cells at their normal seeding density in a multi-well plate. b. Add this compound sulfate to the wells in a range of concentrations (e.g., 10 µg/mL to 200 µg/mL). Include a no-antibiotic control. c. Observe the cells daily for 3-5 days for signs of toxicity, such as changes in morphology, detachment, vacuolization, or reduced proliferation.[13] d. Identify the highest concentration that does not cause significant toxicity. The treatment concentration should be 1-2 fold lower than this toxic level.[13]

  • Decontamination Treatment: a. For adherent cells, aspirate the contaminated medium, wash the cell monolayer gently with sterile PBS, and add fresh medium containing the pre-determined non-toxic concentration of this compound sulfate. b. For suspension cells, pellet the cells by centrifugation, remove the contaminated supernatant, and resuspend in fresh medium containing this compound.[14] c. Culture the cells for 2-3 passages in the presence of the antibiotic.

  • Recovery and Verification: a. After the treatment period, culture the cells for one passage in antibiotic-free medium.[13] b. Repeat the treatment cycle (Step 3) one more time to ensure the elimination of any persistent bacteria. c. Finally, culture the cells for at least 4-6 passages in medium completely free of any antibiotics.[13] d. Continuously monitor the culture for any signs of recurring contamination. Perform a sterility test (e.g., plating an aliquot of the culture supernatant on nutrient agar) to confirm successful decontamination.

Contamination Contamination Detected Isolate Isolate Culture Contamination->Isolate ToxicityTest Determine Max Non-Toxic Dose of this compound Isolate->ToxicityTest Treat Treat Culture with this compound (2-3 Passages) ToxicityTest->Treat Recover1 Culture in Antibiotic-Free Medium (1 Passage) Treat->Recover1 RepeatTreat Repeat Treatment Cycle Recover1->RepeatTreat Recover2 Culture in Antibiotic-Free Medium (4-6 Passages) RepeatTreat->Recover2 Verify Verify Decontamination (Microscopy, Sterility Test) Recover2->Verify Success Contamination Eliminated Verify->Success Clean Fail Contamination Persists (Discard Culture) Verify->Fail Not Clean

References

Application Notes and Protocols for Sisomicin in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research and potential applications of sisomicin, a broad-spectrum aminoglycoside antibiotic, in the field of veterinary medicine. The information is intended to guide researchers in designing and conducting preclinical and clinical studies to evaluate the efficacy and safety of this compound for various animal diseases.

Introduction to this compound

This compound is an aminoglycoside antibiotic isolated from Micromonospora inyoensis.[1] Structurally similar to gentamicin, it exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which leads to misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[3][4] While its use in veterinary medicine is not as widespread as other aminoglycosides, its potent in vitro activity suggests potential for further investigation.[1][3]

In Vitro Antibacterial Spectrum

This compound has demonstrated in vitro activity against a variety of bacterial pathogens relevant to veterinary medicine. Its efficacy is comparable to, and in some cases greater than, other aminoglycosides like gentamicin and tobramycin against certain isolates.[5][6]

Table 1: In Vitro Activity of this compound Against Selected Veterinary Pathogens

Bacterial SpeciesDisease Association in AnimalsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureusMastitis, Pyoderma, Otitis0.12 - >1280.564[5]
Staphylococcus pseudintermediusPyoderma, Otitis0.12 - 40.251[5]
Escherichia coliMastitis, Diarrhea, Urinary Tract Infections0.25 - >1281128[5]
Pseudomonas aeruginosaOtitis, Wound Infections, Pneumonia0.25 - >128132[5][7]
Proteus mirabilisUrinary Tract Infections, Otitis0.25 - 12818[5]
Klebsiella pneumoniaePneumonia, Mastitis0.25 - >1281128[5]
Pasteurella multocidaBovine Respiratory Disease, Snuffles (rabbits)0.5 - 212[8]
Mannheimia haemolyticaBovine Respiratory Disease1 - 424[8]

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly between isolates and testing methodologies.

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in laboratory animals, providing insights into its absorption, distribution, metabolism, and excretion. This data is crucial for designing dosage regimens for efficacy and safety studies in target animal species.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

ParameterRats (12.5 mg/kg IM)[9]Rats (25 mg/kg IM)[9]Guinea Pigs (50 mg/kg SC)[10]
Cₘₐₓ (µg/mL) Not ReportedNot ReportedNot Reported
Tₘₐₓ (h) Not ReportedNot ReportedNot Reported
t₁/₂ (h) 8.7Prolonged with cumulationNot Reported
Vd (L/kg) 1.37 (stationary)1.37 (stationary)Not Reported
CL (L/kg·h) 0.240.24Not Reported

IM: Intramuscular, SC: Subcutaneous, Cₘₐₓ: Maximum plasma concentration, Tₘₐₓ: Time to reach Cₘₐₓ, t₁/₂: Elimination half-life, Vd: Volume of distribution, CL: Clearance.

Note: Pharmacokinetic parameters can vary based on species, age, health status, and drug formulation.

Potential Veterinary Applications and Research Protocols

While this compound is not currently approved for major veterinary indications, its properties warrant investigation in several areas. The following are detailed protocols for preclinical evaluation.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against veterinary bacterial isolates.

Materials:

  • This compound sulfate powder (research grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates from clinical cases (e.g., mastitic milk, ear swabs)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. Further dilute in CAMHB to achieve a concentration twice the highest desired final concentration.

  • Prepare Inoculum: Culture the bacterial isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound solution in the 96-well plate using CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Diagram 1: Workflow for In Vitro Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Culture and Prepare Bacterial Inoculum D Inoculate Plate with Bacteria B->D C->D E Incubate at 35°C for 16-20h D->E F Read Plates and Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

This protocol provides a general framework for evaluating the in vivo efficacy of this compound. This model can be adapted for specific veterinary pathogens.

Objective: To evaluate the efficacy of this compound in reducing bacterial load and improving clinical outcomes in a murine infection model.

Animals:

  • 6-8 week old female BALB/c mice.

Materials:

  • This compound for injection

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus for a systemic infection model)

  • Sterile saline

  • Syringes and needles

Procedure:

  • Acclimation: Acclimate mice for at least 7 days before the experiment.

  • Infection: Induce infection by intraperitoneal (IP) or intravenous (IV) injection of a predetermined lethal or sublethal dose of the bacterial pathogen.

  • Treatment Groups: Randomly assign mice to treatment groups (n=10 per group):

    • Group 1: Vehicle control (sterile saline)

    • Group 2: this compound (low dose, e.g., 5 mg/kg)

    • Group 3: this compound (high dose, e.g., 20 mg/kg)

    • Group 4: Positive control (an approved antibiotic for the specific infection)

  • Treatment Administration: Administer treatments subcutaneously (SC) or intramuscularly (IM) at specified time points post-infection (e.g., 2 and 12 hours).

  • Monitoring: Monitor mice for clinical signs (e.g., weight loss, lethargy, ruffled fur) and survival for a defined period (e.g., 7 days).

  • Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize a subset of mice from each group and collect relevant tissues (e.g., spleen, liver, blood). Homogenize tissues and perform serial dilutions for bacterial enumeration (CFU/g of tissue or CFU/mL of blood).

  • Data Analysis: Compare survival rates between groups using Kaplan-Meier analysis. Compare bacterial loads and clinical scores using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis).

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

G A Animal Acclimation B Bacterial Infection (e.g., IP injection) A->B C Randomization into Treatment Groups B->C D Treatment Administration (e.g., SC injection) C->D E Monitoring (Survival and Clinical Signs) D->E F Endpoint: Tissue Collection for Bacterial Load D->F G Data Analysis E->G F->G

Caption: General workflow for an in vivo efficacy study of this compound in a murine model.

Mechanism of Action and Resistance

This compound, like other aminoglycosides, inhibits bacterial protein synthesis, a mechanism that is generally effective against a broad spectrum of bacteria.

Diagram 3: this compound's Mechanism of Action

G cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit S This compound R A-site S->R binds to P1 Inhibition of Initiation Complex R->P1 P2 mRNA Misreading R->P2 D Bacterial Cell Death P1->D P3 Production of Aberrant Proteins P2->P3 P3->D

Caption: Simplified signaling pathway of this compound's bactericidal action.

Bacterial resistance to this compound can occur through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal binding site, and reduced permeability of the bacterial cell membrane.[1] Researchers should consider these potential resistance mechanisms when evaluating the long-term viability of this compound as a veterinary therapeutic.

Safety and Toxicology

A critical aspect of veterinary drug development is the assessment of safety in the target species. Aminoglycosides as a class are known for their potential nephrotoxicity and ototoxicity.[10] Early studies in rats indicated that this compound can accumulate in the body with repeated dosing, leading to a prolonged half-life, which may increase the risk of toxicity.[9] Therefore, careful dose-finding studies and monitoring of renal and auditory function are essential in any preclinical or clinical trial of this compound in animals.

Conclusion and Future Directions

This compound exhibits potent in vitro activity against a range of veterinary pathogens, suggesting its potential as a therapeutic agent for various animal infections. However, a significant lack of veterinary-specific clinical and pharmacokinetic data necessitates further research. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the efficacy and safety of this compound in target animal species. Future research should focus on:

  • Establishing the pharmacokinetic and pharmacodynamic profiles of this compound in major veterinary species (e.g., cattle, dogs, cats, horses).

  • Conducting well-controlled clinical trials to evaluate the efficacy of this compound for specific diseases such as bovine mastitis, canine otitis, and equine endometritis.

  • Developing and testing novel formulations of this compound to enhance its therapeutic index and reduce potential toxicity.

By addressing these research gaps, the veterinary applications of this compound can be more clearly defined, potentially providing a new tool in the fight against bacterial infections in animals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Sisomicin MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) assay results for the aminoglycoside antibiotic, sisomicin. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound MIC values are inconsistent between experimental replicates. What are the common causes?

Inconsistent this compound MIC results can arise from several factors. One of the most common sources of variability for aminoglycosides is the concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB). The activity of aminoglycosides, including this compound, is highly dependent on these cations.

Other potential causes for inconsistency include:

  • Inoculum preparation: Variations in the bacterial inoculum density can significantly impact MIC results.

  • Media pH: The pH of the MHB should be between 7.2 and 7.4. Deviations from this range can affect the activity of this compound.

  • Improper serial dilutions: Errors in the preparation of the this compound dilution series will lead to inaccurate and inconsistent MIC values.

  • Contamination: Contamination of the bacterial culture or the experimental setup can lead to erroneous growth in wells, making MIC determination difficult.

  • Incubation conditions: Fluctuations in incubation temperature or time can affect bacterial growth rates and, consequently, MIC values.

Q2: How do divalent cations (Ca²⁺ and Mg²⁺) affect this compound MIC results?

Divalent cations in the growth medium can antagonize the activity of aminoglycosides. This compound exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] It is thought that Ca²⁺ and Mg²⁺ ions compete with the positively charged aminoglycoside molecules for binding sites on the negatively charged bacterial cell surface. This competition reduces the uptake of the drug into the bacterial cell, leading to an apparent increase in the MIC. Therefore, high concentrations of these cations in the MHB will result in higher and potentially more variable this compound MIC values. Conversely, media deficient in these cations may yield falsely low MICs.

For consistent results, it is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) with standardized concentrations of Ca²⁺ and Mg²⁺.

| Cation Concentration Effects on Aminoglycoside MICs | | :--- | :--- | | Low Cation Concentration | Falsely low MIC values | | High Cation Concentration | Falsely high and potentially variable MIC values | | Standardized Cation Concentration (CAMHB) | More accurate and reproducible MIC values |

Q3: My quality control (QC) strain is giving MIC values outside the expected range for this compound. What should I do?

First, it is important to note that recent versions of the Clinical and Laboratory Standards Institute (CLSI) M100 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) QC tables do not provide specific MIC quality control ranges for this compound. As an older aminoglycoside, it is often not included in the routine QC tables.

If you are using historical or in-house established QC ranges, and your results are out of specification, follow this troubleshooting workflow:

G start QC MIC Out of Range check_reagents Verify Reagents: - this compound stock solution (age, storage) - Cation-adjusted MHB (lot, preparation date) - Water quality start->check_reagents check_qc_strain Check QC Strain: - Purity of the culture - Correct ATCC strain - Subculture from fresh stock check_reagents->check_qc_strain review_protocol Review Protocol Execution: - Inoculum density (McFarland standard) - Serial dilution accuracy - Incubation time and temperature check_qc_strain->review_protocol repeat_assay Repeat Assay with Fresh Reagents and QC Strain review_protocol->repeat_assay troubleshoot_instrumentation Troubleshoot Instrumentation (if applicable): - Automated dilutors - Plate readers repeat_assay->troubleshoot_instrumentation If still out of range contact_support Consult with a senior colleague or a technical specialist. troubleshoot_instrumentation->contact_support

Caption: Troubleshooting workflow for out-of-range QC MIC results.

Q4: What are the recommended quality control (QC) strains for this compound MIC assays?

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

It is advisable to establish in-house QC ranges for this compound with these strains based on multiple runs to ensure assay consistency.

| Recommended QC Strains for Aminoglycoside Testing | | :--- | :--- | | Organism | ATCC Strain Number | | Escherichia coli | 25922 | | Pseudomonas aeruginosa | 27853 |

Q5: Can you provide a detailed protocol for a this compound broth microdilution MIC assay?

Yes, the following is a detailed methodology for determining the MIC of this compound using the broth microdilution method.

Experimental Protocols

This compound Broth Microdilution MIC Assay

1. Materials:

  • This compound powder (with known potency)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain for testing (e.g., E. coli, P. aeruginosa)

  • QC strain (e.g., E. coli ATCC 25922)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Calculate the amount of this compound powder needed to prepare a stock solution of 1280 µg/mL, accounting for the potency of the powder.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water).

  • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Store the stock solution in aliquots at -20°C or below.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the 1280 µg/mL this compound stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • The final this compound concentrations will typically range from a high value (e.g., 64 µg/mL) down to a low value (e.g., 0.06 µg/mL) after the addition of the inoculum.

  • Inoculate each well (except the sterility control well) with 10 µL of the prepared bacterial inoculum (final volume in each well will be 110 µL, but for calculation purposes, the dilution of the drug is often considered based on the final volume of 100uL of drug dilution and 100uL of inoculum, resulting in a 1:2 dilution of the drug). A more common method is to add 50uL of a 2x drug concentration to 50uL of a 2x bacterial inoculum. The protocol should be consistent.

  • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

5. Incubation and Reading:

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sisomicin_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate sisomicin_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Experimental workflow for broth microdilution MIC assay.

This compound: Mechanism of Action and Resistance

For a deeper understanding of the experimental results, it is helpful to be aware of this compound's mechanism of action and the common ways bacteria develop resistance.

G cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death enzymatic_mod Enzymatic Modification of this compound target_mod Alteration of Ribosomal Target Site efflux Efflux Pumps

Caption: this compound's mechanism of action and resistance pathways.

References

optimizing sisomicin concentration for inhibiting bacterial growth

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using sisomicin to inhibit bacterial growth. It includes frequently asked questions, detailed experimental protocols, and troubleshooting support.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis, leading to cell death.[1][2] Its primary target is the bacterial 30S ribosomal subunit.[1][2] By binding to this subunit, this compound interferes with the formation of the initiation complex, causes misreading of the mRNA template, and leads to the production of nonfunctional or truncated proteins.[1][2] This disruption of essential protein production ultimately kills the bacteria.[1]

Q2: Against which types of bacteria is this compound most effective?

A2: this compound is particularly effective against aerobic Gram-negative bacteria, including species like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1] It also shows activity against some Gram-positive bacteria, such as certain strains of Staphylococcus aureus, including some methicillin-resistant strains (MRSA).[1] However, its efficacy against Gram-positive bacteria is generally more limited.[1] Streptococcus faecalis, for example, shows low sensitivity to this compound.[3]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a specific incubation period.[3][4] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibiotic that results in bacterial death (typically defined as killing 99.9% of the initial bacterial population).[3] For this compound, the MBC is often equivalent or very close to the MIC.[5]

Q4: My experiment shows no bacterial inhibition even at high this compound concentrations. What could be the issue?

A4: There are several potential reasons for a lack of inhibition. First, the bacterial strain may have developed resistance to this compound. Resistance can occur through enzymatic modification of the antibiotic, mutations at the ribosomal binding site, or the presence of efflux pumps that actively remove this compound from the cell.[1] Second, experimental factors such as the size of the bacterial inoculum or the specific growth medium used can affect the apparent susceptibility.[6] Ensure your experimental setup, including inoculum density and media, aligns with standard protocols.

Q5: Can I use this compound against bacteria that are resistant to gentamicin?

A5: It depends on the mechanism of resistance. This compound can be inactivated by the same enzymes that inactivate gentamicin.[5] Therefore, if resistance is enzymatically mediated, cross-resistance is likely.[7] However, this compound may still be effective against organisms that have non-enzymatic resistance mechanisms to gentamicin.[5]

Data Presentation: this compound Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of various clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Bacterial Species

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)Percentage Inhibited at Stated ConcentrationSource
Staphylococcus pyogenes20≤ 6.25100% inhibited at 3.12 µg/mL[3]
Streptococcus faecalis20> 6.2510% inhibited at 6.25 µg/mL[3]
Escherichia coli20≤ 6.25100% inhibited at 3.12 µg/mL[3]
Klebsiella spp.20≤ 6.25100% inhibited at 3.12 µg/mL[3]
Proteus vulgaris20≤ 6.25100% inhibited at 3.12 µg/mL[3]
Proteus mirabilis20≤ 6.25100% inhibited at 3.12 µg/mL[3]
Proteus morganii20≤ 6.25100% inhibited at 6.25 µg/mL[3]
Gram-negative bacilli (general)565≤ 1.56>90% (excluding S. marcescens)[7]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial SpeciesNumber of IsolatesTypical MBC (µg/mL)Source
Staphylococcus pyogenes20≤ 6.25[3]
Escherichia coli20≤ 6.25[3]
Klebsiella spp.20≤ 6.25[3]
Proteus vulgaris20≤ 6.25[3]
Proteus mirabilis20≤ 6.25[3]
Proteus morganii20≤ 6.25[3]
Pseudomonas pyocianea20≤ 6.25[3]

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against a target bacterium, adapted from established clinical microbiology guidelines.[8][9][10]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate to be tested

  • Spectrophotometer

  • Sterile saline solution (0.85% w/v)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: a. Aseptically pick a single, well-isolated bacterial colony and inoculate it into 5 mL of CAMHB. b. Incubate overnight at 37°C with shaking. c. Measure the optical density (OD) of the overnight culture at 600 nm (OD600). d. Dilute the culture in sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Antibiotic Serial Dilution: a. Prepare a series of twofold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. b. For example, add 100 µL of CAMHB to wells 2 through 11 of a single row. c. Add 200 µL of the starting this compound concentration to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic). e. Well 12 should contain only 200 µL of uninoculated CAMHB to serve as a sterility control.[11]

  • Inoculation and Incubation: a. Add the appropriate volume of the final bacterial inoculum (prepared in Step 1e) to each well (wells 1-11) to bring the final volume to 200 µL. b. Seal the plate and incubate at 37°C for 16-24 hours.[10]

  • Determining the MIC: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[3][11]

Visualizations and Workflows

Sisomicin_Mechanism_of_Action cluster_cell Bacterial Cell cluster_outcome Result This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynth Protein Synthesis This compound->ProteinSynth Causes mRNA misreading Ribosome->ProteinSynth Blocks initiation Truncated Truncated / Faulty Proteins ProteinSynth->Truncated Leads to mRNA mRNA mRNA->ProteinSynth Death Bacterial Cell Death Truncated->Death Induces

Caption: Mechanism of action for this compound bacterial growth inhibition.

MIC_Determination_Workflow cluster_plate 96-Well Plate Preparation start Start: Bacterial Colony overnight 1. Prepare Overnight Culture (37°C) start->overnight standardize 2. Standardize Inoculum (0.5 McFarland) overnight->standardize dilute_inoculum 3. Prepare Final Inoculum (~5x10^5 CFU/mL) standardize->dilute_inoculum inoculate 6. Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate dilute_abx 4. Create 2-fold Serial Dilution of this compound add_controls 5. Add Growth & Sterility Controls dilute_abx->add_controls add_controls->inoculate incubate 7. Incubate Plate (16-24h at 37°C) inoculate->incubate read 8. Read Results: Observe for Turbidity incubate->read determine_mic End: Determine MIC read->determine_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Troubleshooting_Guide problem Problem: No bacterial inhibition observed at expected MIC cause1 Potential Cause 1: Bacterial Resistance problem->cause1 cause2 Potential Cause 2: Experimental Error problem->cause2 cause3 Potential Cause 3: Inactive Antibiotic problem->cause3 solution1a Check for known resistance mechanisms (e.g., efflux pumps) cause1->solution1a Investigate solution1b Test against a known susceptible control strain cause1->solution1b Validate solution2a Verify inoculum density (plate count) cause2->solution2a Verify solution2b Check for contamination in sterility control well cause2->solution2b Inspect solution2c Confirm accuracy of This compound dilutions cause2->solution2c Confirm solution3a Check expiration date of this compound stock cause3->solution3a Check solution3b Prepare fresh stock solution and repeat experiment cause3->solution3b Action

Caption: Troubleshooting guide for unexpected MIC experimental results.

References

Technical Support Center: Sisomicin Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of sisomicin in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound, an aminoglycoside antibiotic, in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like other aminoglycosides, this compound's complex structure, featuring multiple amino and hydroxyl groups, makes it susceptible to chemical degradation through hydrolysis and oxidation.

Q2: How does pH affect the stability of this compound solutions?

Q3: What is the impact of temperature on the stability of this compound in aqueous solutions?

Increased temperature accelerates the rate of chemical degradation. While specific degradation rate constants for this compound at various temperatures are not extensively published, a study on various antibiotics, including aminoglycosides, demonstrated excellent long-term stability when stored at 37°C in a saline solution.[1] However, for long-term storage, it is recommended to keep this compound solutions at refrigerated (2-8°C) or frozen temperatures to minimize degradation. One product information sheet suggests that this compound sulfate solutions are unstable and should be prepared fresh.

Q4: Is this compound sensitive to light?

Yes, exposure to light, particularly UV radiation, can lead to the photodegradation of many pharmaceutical compounds, including antibiotics. While specific studies on the photostability of this compound are limited, it is a standard practice in pharmaceutical stability testing to evaluate the effect of light. To mitigate the risk of photodegradation, it is recommended to store this compound solutions in amber vials or otherwise protected from light.

Q5: What are the expected degradation pathways for this compound?

The primary degradation pathways for this compound in aqueous solutions are expected to be:

  • Hydrolysis: Cleavage of the glycosidic linkages between the amino sugar rings. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The amino groups and hydroxyl groups on the this compound molecule are susceptible to oxidation, which can be initiated by exposure to oxygen, metal ions, or peroxides.

The identification of specific degradation products requires advanced analytical techniques such as mass spectrometry.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of antibacterial activity in prepared this compound solutions. 1. Inappropriate pH of the solution: The pH may be too high (alkaline), leading to accelerated degradation. 2. High storage temperature: Storing solutions at room temperature or higher for extended periods can cause degradation. 3. Exposure to light: Photodegradation may have occurred if solutions were not protected from light. 4. Oxidation: Dissolved oxygen or trace metal contaminants in the solvent could be oxidizing the this compound.1. Verify and adjust pH: Ensure the pH of your aqueous solution is in the slightly acidic to neutral range. Use buffered solutions where appropriate. 2. Optimize storage conditions: Store stock solutions at 2-8°C for short-term use and frozen (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles. 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 4. Use high-purity water and degas solvents: Prepare solutions using purified water (e.g., HPLC-grade) and consider degassing the solvent to minimize dissolved oxygen.
Appearance of unknown peaks in HPLC chromatogram during stability testing. 1. Formation of degradation products: The new peaks likely represent compounds formed from the degradation of this compound. 2. Interaction with excipients or container: Components of the formulation or leaching from the storage container may be reacting with this compound.1. Characterize the new peaks: Use techniques like HPLC-MS to identify the mass of the unknown peaks and deduce their potential structures. Compare retention times with known impurities if standards are available. 2. Conduct forced degradation studies: Systematically expose this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming the origin of the unknown peaks. 3. Evaluate container compatibility: If applicable, perform stability studies in different types of containers (e.g., glass vs. polypropylene) to assess potential interactions.
Inconsistent results in stability studies. 1. Variability in experimental conditions: Inconsistent pH, temperature, or light exposure between experiments. 2. Analytical method not stability-indicating: The HPLC method may not be able to separate all degradation products from the parent this compound peak.1. Standardize protocols: Ensure that all experimental parameters (pH, temperature, light exposure, solution preparation) are tightly controlled and documented for each experiment. 2. Validate the analytical method: Develop and validate a stability-indicating HPLC method. This involves demonstrating specificity by showing that the method can resolve this compound from its degradation products generated under forced degradation conditions.

Experimental Protocols

Stability-Indicating HPLC-MSn Method for this compound and Related Substances

This protocol is adapted from a published method for the analysis of this compound sulfate and its related substances.[2][3]

Objective: To develop and validate a High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) and HPLC-Mass Spectrometry (MSn) method for the determination of this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Evaporative Light Scattering Detector (ELSD)

  • Ion Trap Mass Spectrometer with Electrospray Ionization (ESI)

Chromatographic Conditions:

ParameterCondition
Column Agilent SB-C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase 0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C (typical, can be optimized)
Injection Volume 20 µL (typical, can be optimized)

ELSD Conditions:

ParameterCondition
Drift Tube Temperature 50°C
Nebulizing Gas Pressure 3.5 x 10⁵ Pa

MSn Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan and multi-stage MS (MSn) for structural elucidation

Sample Preparation:

  • Prepare a stock solution of this compound sulfate in high-purity water.

  • For stability studies, subject the this compound solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

  • Prior to injection, dilute the samples to an appropriate concentration within the linear range of the method and filter through a 0.22 µm syringe filter.

Data Analysis:

  • For quantitative analysis using ELSD, construct a calibration curve by plotting the log of the peak area versus the log of the concentration.

  • For qualitative analysis and structural elucidation of degradation products using MSn, analyze the fragmentation patterns of the parent ion and its product ions.

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API This compound Drug Substance Solution Prepare Aqueous Solution API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal Degradation (e.g., 80°C) Solution->Thermal Photo Photolytic Degradation (UV/Vis light) Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS for Identification HPLC->MS Method_Validation Validate Analytical Method HPLC->Method_Validation Pathway Elucidate Degradation Pathways MS->Pathway

Caption: Workflow for conducting a forced degradation study of this compound.

Signaling Pathway of this compound Degradation

Sisomicin_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Hydrolysis_Products Cleavage of Glycosidic Bonds (e.g., Pseudodisaccharides, Garamine) This compound->Hydrolysis_Products H+ / OH- Oxidation_Products Modification of Amino and Hydroxyl Groups This compound->Oxidation_Products O2, Light, Metal Ions

Caption: Primary degradation pathways of this compound in aqueous solutions.

References

preparing stable sisomicin stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sisomicin. Our goal is to address common issues encountered during the preparation of stable stock solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For this compound sulfate, the most common and recommended solvent is sterile, purified water.[1][2][3][4] this compound sulfate is very soluble in water, with some suppliers indicating a solubility of up to 100 mg/mL.[2][5] While this compound base is soluble in DMSO and methanol, this compound sulfate is practically insoluble in ethanol and DMSO.[2][5][6]

Q2: What is the recommended storage condition for this compound powder and its stock solution?

A2: this compound sulfate powder is hygroscopic and should be stored in a tightly sealed container, protected from light.[1] Recommended storage temperatures for the powder are generally -20°C or between 2-8°C.[1][4][6][7]

There are varying recommendations for the storage of stock solutions. Some sources suggest that solutions are unstable and should be prepared fresh.[8] Others indicate that aqueous stock solutions can be stored for a limited time:

  • -80°C for up to 6 months[9]

  • -20°C for up to 1 month[9]

To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[9]

Q3: My this compound powder has clumped together. Can I still use it?

A3: this compound sulfate is hygroscopic, meaning it readily absorbs moisture from the air.[1][4] This can cause the powder to clump. While this does not necessarily indicate degradation, it can make accurate weighing difficult. It is crucial to store the powder in a desiccator or a very dry environment and to warm the container to room temperature before opening to minimize moisture condensation. If the powder is only slightly clumpy, it can likely still be used, but for highly accurate quantitative assays, using a fresh, non-clumped vial is recommended.

Q4: At what concentration should I prepare my stock solution?

A4: The concentration of your stock solution will depend on the requirements of your specific in vitro assay. A common practice is to prepare a high-concentration stock (e.g., 10 mg/mL to 50 mg/mL) that can be diluted to the final working concentration in your assay medium.[10] This minimizes the volume of the stock solution added to the assay, reducing any potential solvent effects.

Q5: Do I need to filter-sterilize my this compound stock solution?

A5: Yes, if you are preparing an aqueous stock solution for use in cell-based assays, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter before storage or use.[9][10]

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty dissolving this compound sulfate powder in water. Insufficient mixing or attempting to dissolve at too high a concentration.- Ensure vigorous vortexing or stirring. - Gentle warming or sonication can aid dissolution.[9] - Prepare a more dilute solution if necessary.
Precipitation observed in the stock solution upon storage. The solution may be supersaturated, or there may be interactions with the storage container.- Ensure the powder was fully dissolved initially. - Store in appropriate, sterile tubes (e.g., polypropylene). - Consider preparing a fresh solution if precipitation is significant.
Inconsistent results in in vitro assays. Degradation of this compound in the stock solution.- Prepare fresh stock solutions for each experiment.[8] - If storing, aliquot and use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[9] - Verify the potency of your this compound powder.
pH of the final assay medium is altered after adding the this compound working solution. The pH of the this compound stock solution may be acidic. A solution of this compound sulfate in water typically has a pH between 3.5 and 5.5.[1][3]- Use a buffered solution to prepare your working dilutions to maintain the desired pH for your assay. A 0.1 mol/L phosphate buffer (pH 8.0) has been used for dilutions.[1] - Prepare a more concentrated stock solution so that a smaller volume is added to your assay, minimizing the pH shift.

Data Presentation

Table 1: Solubility and Storage of this compound Sulfate

Parameter Specification Source(s)
Form White to off-white/pale yellow powder[3][6]
Solubility in Water Very soluble (up to 100 mg/mL)[1][2][3]
Solubility in Ethanol Practically insoluble[1][2]
Solubility in DMSO Insoluble[2][5]
Powder Storage -20°C or 2-8°C, protected from light[1][4][6][7]
Stock Solution Storage -80°C (6 months) or -20°C (1 month)[9]

Table 2: Example Working Concentrations for In Vitro Assays

Target Organism/Cell Type Effective Concentration (MIC) Source(s)
Gram-negative bacilli (most isolates)≤ 1.56 µg/mL[11]
Haemophilus influenzae1.6 - 3.1 µg/mL[3]
Pseudomonas aeruginosa2 µg/mL[3]
Various clinical isolates (Klebsiella, Staphylococcus aureus, etc.)6.25 µg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Sulfate Aqueous Stock Solution

  • Preparation: Bring the vial of this compound sulfate powder to room temperature before opening. Work in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh out 10 mg of this compound sulfate powder and place it into a sterile conical tube (e.g., 15 mL).

  • Dissolution: Add 1 mL of sterile, purified water to the tube.

  • Mixing: Close the tube tightly and vortex vigorously until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary to aid dissolution.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile microcentrifuge tubes. Label clearly and store at -20°C for up to one month or -80°C for up to six months.

Mandatory Visualization

G cluster_prep Preparation cluster_sterile Sterilization & Storage cluster_use Assay Use A Weigh this compound Sulfate Powder B Add Sterile Water A->B C Vortex/Sonicate to Completely Dissolve B->C D Filter Sterilize (0.22 µm filter) C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F G Thaw a Single Aliquot F->G H Dilute to Working Concentration in Assay Medium G->H I Perform In Vitro Assay H->I

Caption: Workflow for preparing a stable this compound stock solution.

G Start Inconsistent Assay Results? CheckSolution Is the stock solution old or repeatedly freeze-thawed? Start->CheckSolution PrepareFresh Action: Prepare a fresh stock solution and aliquot. CheckSolution->PrepareFresh Yes CheckpH Is the final assay medium pH correct? CheckSolution->CheckpH No BufferDilution Action: Use buffered medium for final dilutions. CheckpH->BufferDilution No CheckPrecipitation Is there visible precipitate in the stock solution? CheckpH->CheckPrecipitation Yes RemakeSolution Action: Discard and prepare a new stock solution. CheckPrecipitation->RemakeSolution Yes FurtherInvestigation Investigate other assay parameters (cells, reagents, etc.). CheckPrecipitation->FurtherInvestigation No

Caption: Troubleshooting logic for inconsistent in vitro assay results.

References

Technical Support Center: Cation Concentration and Sisomicin MIC Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sisomicin and Mueller-Hinton broth. The following information addresses common issues related to the effect of cation concentration on this compound Minimum Inhibitory Concentration (MIC) values.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the cation concentration in Mueller-Hinton Broth (MHB) critical for this compound MIC testing?

A1: The concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in Mueller-Hinton Broth significantly influences the in vitro activity of aminoglycoside antibiotics like this compound. These positively charged ions can interfere with the uptake of the positively charged this compound molecules by the negatively charged bacterial outer membrane.[1][2] An incorrect cation concentration can lead to inaccurate and unreliable MIC values, potentially resulting in misclassification of a bacterial isolate as susceptible or resistant.[3]

Q2: What are the recommended cation concentrations for this compound MIC testing?

A2: For accurate and reproducible MIC results, it is crucial to use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The Clinical and Laboratory Standards Institute (CLSI) recommends the following concentrations:

  • Calcium (Ca²⁺): 20 to 25 mg/L[3][4][5][6]

  • Magnesium (Mg²⁺): 10 to 12.5 mg/L[3][4][5][6]

Q3: We are observing higher than expected this compound MIC values for our quality control strains. What could be the cause?

Q4: Can I use unsupplemented Mueller-Hinton Broth for this compound MIC testing?

A4: It is strongly discouraged to use unsupplemented MHB for this compound MIC testing. The cation content of different batches and brands of MHB can vary significantly.[3] Using unsupplemented broth can lead to poor inter-laboratory reproducibility and erroneous results. For instance, low cation concentrations may lead to falsely low MIC values, while high concentrations can result in falsely high MICs.[3]

Q5: How does the effect of cation concentration on this compound MIC differ between bacterial species?

A5: The effect of cation concentration on aminoglycoside MICs is particularly pronounced for Pseudomonas aeruginosa.[1][4][6][7] This is due to the specific composition and charge of its outer membrane. While the effect may be less dramatic for other species like Escherichia coli, adherence to standardized cation concentrations is still essential for accurate and comparable results across all tested organisms.[1][7]

Data Presentation: Cation Concentration Standards

CationRecommended Concentration (mg/L)
Calcium (Ca²⁺)20 - 25
Magnesium (Mg²⁺)10 - 12.5

Data sourced from CLSI guidelines.[3][4][5][6]

Experimental Protocols

Protocol: Determination of this compound MIC using Broth Microdilution with Cation-Adjusted Mueller-Hinton Broth

This protocol outlines the key steps for determining the MIC of this compound, with a focus on the correct preparation of the testing medium.

1. Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB):

  • Prepare Mueller-Hinton Broth according to the manufacturer's instructions.

  • Determine the basal concentration of Ca²⁺ and Mg²⁺ in the prepared broth (this information may be provided by the manufacturer or can be measured using atomic absorption spectroscopy).

  • Prepare stock solutions of CaCl₂ and MgCl₂ (e.g., 10 mg/mL).

  • Add the appropriate volume of the Ca²⁺ and Mg²⁺ stock solutions to the MHB to achieve the final recommended concentrations (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺).[3][4][5][6]

  • Sterilize the prepared CAMHB by autoclaving.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculum Preparation:

  • From a fresh culture (18-24 hours) of the test organism on a suitable agar plate, select several colonies.

  • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

4. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubate the plate at 35°C for 16-20 hours in ambient air.[5]

5. Interpretation of Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

Visualizations

G cluster_0 Factors Influencing this compound MIC Cations Divalent Cations (Ca²⁺, Mg²⁺) Membrane Bacterial Outer Membrane (Negatively Charged) Cations->Membrane Compete for binding sites This compound This compound (Positively Charged) This compound->Membrane Binds to Uptake This compound Uptake Membrane->Uptake Facilitates MIC MIC Value Uptake->MIC Inversely affects

Caption: Logical relationship between cation concentration and this compound MIC.

G cluster_1 Experimental Workflow: this compound MIC Determination A Prepare Mueller-Hinton Broth B Adjust Cation Concentration (Ca²⁺: 20-25 mg/L, Mg²⁺: 10-12.5 mg/L) A->B C Prepare this compound Dilutions in CAMHB B->C E Inoculate Microtiter Plate C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate at 35°C for 16-20 hours E->F G Read and Interpret MIC Value F->G

References

Technical Support Center: Preventing Sisomicin Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of sisomicin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a broad-spectrum aminoglycoside antibiotic derived from Micromonospora inyoensis.[1] It is used in cell culture to prevent or control bacterial contamination. Like other aminoglycosides, it inhibits protein synthesis in susceptible bacteria.

Q2: What is the solubility of this compound sulfate?

This compound sulfate is highly soluble in water.[1] However, its solubility in complex solutions like cell culture media can be influenced by various factors such as pH, temperature, and the presence of other ions.

Q3: At what concentration should I use this compound in my cell culture?

The working concentration of this compound can vary depending on the cell line and the experimental goals. It is crucial to determine the optimal concentration for your specific application to avoid both toxicity to your cells and precipitation.

Q4: Can I dissolve this compound sulfate in DMSO or ethanol?

No, this compound sulfate is insoluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It should be dissolved in sterile, deionized water to prepare a stock solution.

Q5: How should I prepare and store a this compound stock solution?

It is recommended to prepare a concentrated stock solution of this compound sulfate in sterile, deionized water. This stock solution should be filter-sterilized through a 0.22 µm filter and can be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: I observed a precipitate in my culture medium after adding this compound.

Potential Causes and Solutions:

Precipitation of this compound in culture media is often a result of chemical interactions with media components. Here are the most common causes and how to troubleshoot them:

1. Interaction with Divalent Cations (e.g., Calcium and Magnesium)

  • Problem: Cell culture media, such as DMEM and RPMI-1640, contain significant concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). This compound is supplied as a sulfate salt (this compound sulfate). In an aqueous solution, the sulfate ions (SO₄²⁻) from this compound sulfate can react with the calcium ions (Ca²⁺) in the media to form calcium sulfate (CaSO₄), which has low solubility and can precipitate out of the solution.[2][3]

  • Solution:

    • Lower this compound Concentration: Use the lowest effective concentration of this compound.

    • Prepare Media Correctly: When preparing powdered media, ensure that calcium chloride is dissolved separately and added to the bulk of the medium slowly while stirring to prevent localized high concentrations.[2]

    • Consider Media Formulation: If possible, use a medium with a lower calcium concentration for your specific cell line.

2. High Concentration of this compound

  • Problem: Exceeding the solubility limit of this compound sulfate in the final volume of the culture medium can lead to precipitation.

  • Solution:

    • Accurate Dilution: Ensure your stock solution concentration is accurate and that you are performing the correct dilution to achieve your desired final concentration.

    • Gradual Addition: Add the this compound stock solution to the culture medium slowly while gently swirling the medium to ensure rapid and even distribution.

3. pH of the Culture Medium

  • Problem: The pH of the culture medium can affect the solubility of this compound sulfate. While this compound itself is stable over a range of pH values, significant shifts in the medium's pH, which can occur due to high cell density or bacterial contamination, might contribute to the precipitation of various media components, potentially including this compound complexes.

  • Solution:

    • Monitor pH: Regularly monitor the pH of your culture medium. A rapid color change of the phenol red indicator can signal a pH shift.

    • Proper Buffering: Ensure your medium is adequately buffered, typically with a bicarbonate system and a controlled CO₂ environment in the incubator.

4. Temperature Effects

  • Problem: Temperature fluctuations can affect the solubility of solutes in the culture medium. While this compound itself is stable at room temperature, repeated warming and cooling of the medium containing this compound and other supplements can contribute to the precipitation of various components.

  • Solution:

    • Proper Storage: Store your complete culture medium (with this compound and other supplements) at the recommended temperature, typically 2-8°C.

    • Avoid Repeated Warming: Only warm the volume of medium required for immediate use. Avoid warming the entire stock bottle multiple times.

Data Presentation

Table 1: Solubility of this compound Sulfate

SolventSolubilityReference
Water100 mg/mL (72.17 mM)[1]
DMSOInsoluble[1]
EthanolInsoluble[1]

Table 2: Common Divalent Cation Concentrations in Culture Media

MediumCalcium Chloride (anhydrous) (mg/L)Magnesium Sulfate (anhydrous) (mg/L)
DMEM (High Glucose)20097.67
RPMI-164042.1148.84

Note: These are typical concentrations and can vary slightly between manufacturers.

Experimental Protocols

Protocol 1: Preparation of a this compound Sulfate Stock Solution

  • Materials:

    • This compound sulfate powder

    • Sterile, deionized water (cell culture grade)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

    • Sterile syringes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound sulfate powder.

    • Add the appropriate volume of sterile, deionized water to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Gently vortex or swirl the tube until the powder is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the stock solution into a new sterile conical tube.

    • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

    • Store the aliquots at -20°C.

Protocol 2: Supplementing Culture Medium with this compound

  • Materials:

    • Basal culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS) and other required supplements

    • Prepared this compound stock solution

    • Sterile serological pipettes

    • Sterile conical tubes or media bottles

  • Procedure:

    • In a sterile environment, add the required supplements (e.g., FBS, L-glutamine) to the basal culture medium.

    • Gently mix the supplemented medium by inverting the bottle or tube.

    • Thaw an aliquot of the this compound stock solution.

    • Using a sterile pipette, add the appropriate volume of the this compound stock solution to the complete culture medium to achieve the desired final concentration.

    • Add the this compound solution dropwise while gently swirling the medium to ensure immediate and thorough mixing. This helps to avoid localized high concentrations that could lead to precipitation.

    • The this compound-supplemented complete medium is now ready for use. Store at 2-8°C and use within the recommended time frame for your complete medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_media Media Supplementation weigh Weigh this compound Sulfate Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot Stock Solution filter->aliquot store_stock Store at -20°C aliquot->store_stock thaw_stock Thaw this compound Stock Aliquot store_stock->thaw_stock prepare_media Prepare Complete Culture Medium add_this compound Add this compound to Medium Dropwise with Swirling prepare_media->add_this compound thaw_stock->add_this compound store_media Store Complete Medium at 2-8°C add_this compound->store_media

Caption: Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed in This compound-Supplemented Medium cause1 High this compound Concentration start->cause1 cause2 Interaction with Divalent Cations (Ca²⁺) start->cause2 cause3 Media pH Instability start->cause3 cause4 Improper Storage/ Temperature Fluctuations start->cause4 solution1 Verify Calculations and Use Lower Concentration cause1->solution1 solution2 Add this compound Slowly to Well-Mixed Medium cause2->solution2 solution3 Monitor and Control Culture pH cause3->solution3 solution4 Store Medium at 2-8°C and Avoid Repeated Warming cause4->solution4

Caption: Troubleshooting logic for this compound precipitation in culture media.

References

Technical Support Center: Sisomicin and Colorimetric Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using colorimetric cell viability assays (e.g., MTT, MTS, XTT) in the presence of the aminoglycoside antibiotic, sisomicin.

Frequently Asked Questions (FAQs)

Q1: Can this compound directly interfere with the reagents of colorimetric cell viability assays like MTT, MTS, or XTT?

There is currently no direct evidence in the scientific literature to suggest that this compound chemically reacts with and reduces tetrazolium salts (MTT, MTS, XTT) to formazan in a cell-free system. However, it is always recommended to perform a cell-free control experiment to rule out any direct chemical interaction between your specific lot of this compound and the assay reagents.

Q2: If there is no direct chemical interference, how can this compound affect the results of my cell viability assay?

The primary concern with this compound and other bactericidal antibiotics is their potential to interfere with the biological basis of the assay itself.[1][2] Assays like MTT, MTS, and XTT rely on the activity of mitochondrial dehydrogenases in metabolically active cells to convert the tetrazolium salt into a colored formazan product.[3][4] this compound, as an aminoglycoside, has been shown to induce mitochondrial dysfunction and the production of reactive oxygen species (ROS) in mammalian cells.[1][2] This can alter the metabolic activity of the cells, and therefore the rate of formazan production, in a way that is independent of cell viability. This can lead to an over- or underestimation of cell viability.

Q3: What is the mechanism of this compound's effect on mitochondrial function?

This compound is an aminoglycoside antibiotic that primarily targets bacterial ribosomes to inhibit protein synthesis.[5] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, aminoglycosides can also affect mitochondrial protein synthesis in mammalian cells.[1][5] This can disrupt the function of the electron transport chain, leading to mitochondrial dysfunction and an increase in ROS production.[1][2]

Q4: Can the color of this compound or the culture medium interfere with the absorbance reading?

While this compound itself is not colored, components in the cell culture medium, such as phenol red, can have an absorbance spectrum that overlaps with that of the formazan product.[6][7] It is recommended to use phenol red-free medium for these assays to avoid this interference. Additionally, any changes in the pH of the medium caused by the test compound can alter the color of phenol red, leading to inaccurate readings.[8][9]

Troubleshooting Guide

Issue 1: I treated my cells with this compound and the MTT assay shows an increase in cell viability, which is unexpected.

  • Possible Cause A: Increased Mitochondrial Activity. At certain concentrations and exposure times, this compound might be causing mitochondrial stress that leads to a temporary increase in metabolic activity and dehydrogenase expression as a compensatory response, before the onset of cell death. This would result in a higher rate of formazan production per cell, giving a false impression of increased viability.

  • Troubleshooting Steps:

    • Perform a dose-response and time-course experiment: Analyze the effects of a wide range of this compound concentrations at multiple time points. A biphasic response might be observed, with an initial increase in signal followed by a decrease at higher concentrations or longer incubation times.

    • Normalize to a secondary viability marker: Use an alternative viability assay that is not based on mitochondrial metabolism, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).[10] This will help to determine if the increased MTT signal corresponds to an actual increase in cell number.

    • Visually inspect the cells: Use microscopy to observe the cell morphology and density. If the MTT signal is high but the cell number is visibly reduced, this points towards an artifact of the assay.

Issue 2: The results of my cell viability assay with this compound are highly variable and not reproducible.

  • Possible Cause A: Inconsistent cell seeding or pipetting. Inconsistent cell numbers across wells is a common source of variability in 96-well plate assays.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension: Thoroughly mix the cell suspension before and during plating to ensure an equal number of cells are seeded in each well.

    • Check pipetting technique: Ensure accurate and consistent pipetting of cells, this compound, and assay reagents.

  • Possible Cause B: Edge effects. The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the media components and affect cell growth.

  • Troubleshooting Steps:

    • Avoid using the outer wells: Fill the peripheral wells with sterile PBS or media to create a humidity barrier and only use the inner 60 wells for your experiment.

  • Possible Cause C: Incomplete formazan solubilization (MTT assay). The formazan crystals in the MTT assay must be fully dissolved for an accurate reading.

  • Troubleshooting Steps:

    • Ensure complete solubilization: After adding the solubilization solution (e.g., DMSO or SDS), ensure all formazan crystals are dissolved by gentle pipetting or shaking the plate on an orbital shaker.[8][11] Visually inspect the wells under a microscope to confirm.

Issue 3: My "no-cell" control wells (media + this compound + assay reagent) have a high background absorbance.

  • Possible Cause A: Direct reduction of the tetrazolium salt by this compound. Although unlikely based on current literature, it's a possibility that should be checked.

  • Troubleshooting Steps:

    • Run a cell-free control: Prepare wells with culture medium, the same concentrations of this compound you are testing, and the assay reagent. If you see a color change, this compound is directly reacting with the assay components. In this case, you will need to subtract the background absorbance of the corresponding this compound concentration from your experimental wells.[8][12]

  • Possible Cause B: Contamination. Bacterial or yeast contamination in the culture medium can reduce the tetrazolium salt and lead to a high background.

  • Troubleshooting Steps:

    • Check for contamination: Visually inspect the culture medium and wells under a microscope for any signs of microbial contamination. Use sterile technique throughout the experiment.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of various aminoglycoside antibiotics on different cell lines, as determined by MTT assays in a published study. This data is provided for comparative purposes.

AntibioticCell LineConcentration RangeEffect on ViabilityReference
DihydrostreptomycinBHK-213500 - 7500 µg/mLSignificant decrease (P < 0.001)[3]
NeomycinBHK-219000 - 20000 µg/mLSignificant decrease (P < 0.001)[3]
DihydrostreptomycinFEA2500 - 3000 µg/mLSignificant decrease (P < 0.001; P < 0.01)[3]
NeomycinFEA3000 µg/mLSignificant decrease[3]
DihydrostreptomycinVERO20000 µg/mLSignificant decrease (P < 0.01)[3]

Experimental Protocols

Protocol: MTT Assay to Assess this compound Cytotoxicity with Appropriate Controls

This protocol includes additional steps to control for the potential interference of this compound with cellular metabolism.

Materials:

  • Cells of interest

  • Complete cell culture medium (phenol red-free recommended)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Include wells for "no-cell" controls (medium only).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include untreated control wells (medium only).

    • Also, add the this compound dilutions to the "no-cell" control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including "no-cell" controls).

    • Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for your cell line and kept consistent across experiments.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells containing the corresponding this compound concentration from all your experimental readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • Crucially, correlate these results with a non-metabolic viability assay (e.g., trypan blue) to confirm that changes in absorbance reflect changes in cell number and not just metabolic activity.

Visualizations

G cluster_workflow Standard Colorimetric Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add Tetrazolium Reagent (MTT/MTS/XTT) B->C D Incubate (e.g., 2-4 hours) C->D E Add Solubilization Solution (for MTT) D->E MTT Assay F Read Absorbance D->F MTS/XTT Assays E->F G Analyze Data F->G

Caption: Standard workflow for colorimetric cell viability assays.

G cluster_troubleshooting Troubleshooting Unexpected Viability Results with this compound Start Unexpected Result (e.g., increased viability) Q1 Did you perform a cell-free control? Start->Q1 Q2 Does visual inspection match the result? Start->Q2 A1_Yes High background suggests direct reagent interaction. Subtract background. Q1->A1_Yes Yes A1_No Perform cell-free control. Q1->A1_No No A1_No->Q2 A2_Yes Result may be valid. Consider mechanism. Q2->A2_Yes Yes A2_No Result is likely an artifact. Q2->A2_No No Q3 Use an alternative assay (e.g., Trypan Blue, LDH). A2_No->Q3 A3 Compare results to confirm if effect is on metabolism or viability. Q3->A3

Caption: Decision workflow for troubleshooting unexpected results.

G cluster_mechanism Potential Mechanism of this compound Interference This compound This compound MitoRibosome Mitochondrial Ribosome This compound->MitoRibosome MitoProteinSynth Inhibition of Mitochondrial Protein Synthesis MitoRibosome->MitoProteinSynth ETC Electron Transport Chain Dysfunction MitoProteinSynth->ETC ROS Increased ROS Production ETC->ROS MetabolicShift Altered Cellular Metabolism ETC->MetabolicShift Dehydrogenase Mitochondrial Dehydrogenase Activity MetabolicShift->Dehydrogenase AssayReadout Altered Assay Readout (Formazan Production) Dehydrogenase->AssayReadout

Caption: Potential mechanism of this compound's impact on assays.

References

Technical Support Center: Optimizing Sisomicin Efficacy in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when evaluating the efficacy of sisomicin in the presence of serum proteins.

Frequently Asked Questions (FAQs)

Q1: How does the presence of serum in my culture medium affect the apparent efficacy of this compound?

The presence of serum can potentially reduce the apparent efficacy of this compound through protein binding. Although only the unbound fraction of an antibiotic is microbiologically active, the extent of this effect for this compound under physiological conditions is a subject of discussion in the literature. Some studies indicate that in the presence of divalent cations like Ca²⁺ and Mg²⁺, which are found in serum, the binding of many aminoglycosides, including this compound, to serum proteins is minimal. However, experimental conditions can significantly influence this interaction.

Q2: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound when testing in serum-supplemented media. What could be the cause?

Several factors could contribute to elevated MIC values:

  • Protein Binding: Under certain in vitro conditions, particularly in the absence of sufficient divalent cations, this compound can bind to serum proteins like albumin and gamma globulin, reducing the concentration of free, active drug.

  • Inherent Serum Activity: The serum itself might have some inhibitory or, conversely, growth-promoting effects on the specific bacterial strain being tested, confounding the results.

  • Experimental Variables: The pH of the medium, incubation conditions, and the specific batch of serum can all influence the outcome of the assay.

Q3: Can I compare the MIC value of this compound with that of another antibiotic to determine which is more potent in the presence of serum?

Direct comparison of MIC values between different antibiotics can be misleading. The potency of an antibiotic is not solely determined by its MIC but also by factors like its mechanism of action, protein binding characteristics, and pharmacokinetic/pharmacodynamic profile. A lower MIC does not always equate to better clinical efficacy, especially in a complex environment like serum.

Q4: Are there ways to improve the performance of this compound in a serum-rich environment?

Yes, several strategies can be explored:

  • Combination Therapy: Combining this compound with other classes of antibiotics, such as beta-lactams, can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.

  • pH Optimization: The binding of aminoglycosides to serum proteins can be pH-dependent. Ensuring the pH of your experimental setup is within the physiological range (7.2-7.4) is crucial.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: High Variability in this compound MIC Results with Serum-Supplemented Media
  • Possible Cause 1: Inconsistent Serum Quality.

    • Troubleshooting Step: Use a single, quality-controlled batch of serum for a set of comparative experiments. If possible, test a new batch against the old one to ensure consistency.

  • Possible Cause 2: Divalent Cation Concentration.

    • Troubleshooting Step: Ensure your medium is supplemented with physiological concentrations of Ca²⁺ and Mg²⁺ as recommended by CLSI guidelines for testing certain antibiotics. This can minimize non-specific protein binding.

  • Possible Cause 3: Inoculum Effect.

    • Troubleshooting Step: Strictly adhere to standardized inoculum preparation procedures (e.g., 0.5 McFarland standard) to ensure a consistent bacterial density in your assays.

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// Edges start -> cause1 [label="Check"]; cause1 -> solution1 [label="Yes"]; cause1 -> cause2 [label="No"]; cause2 -> solution2 [label="Yes"]; cause2 -> cause3 [label="No"]; cause3 -> solution3 [label="Yes"]; solution1 -> end_node; solution2 -> end_node; solution3 -> end_node; cause3 -> end_node [label="No, investigate other factors"]; } ` Caption: Troubleshooting workflow for high this compound MIC values.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's interaction with serum proteins and its synergistic potential.

Table 1: Binding Parameters of this compound to Human Serum Albumin (in the absence of divalent cations)

ParameterValueReference
Binding Affinity (ΔF°)-4189 cal/mole[1]
Binding Constant (K₁)900 l/mole[1]
Max. Molecules Bound per Albumin (n)12[1]

Note: This data represents binding under specific experimental conditions (absence of Ca²⁺) and may not fully reflect the in vivo situation where divalent cations are present.

Table 2: Synergistic Effects of this compound in Combination with Other Antibiotics

CombinationTarget OrganismsObserved EffectReference
This compound + CefodizimeGram-negative rodsSynergistic action against this compound-susceptible strains.
This compound + TrimethoprimGram-negative bacilli27% of strains inhibited and 36% killed synergistically.
This compound + MezlocillinP. aeruginosa, Proteus spp., E. coli, S. aureusSynergistic against 62% of strains, partially synergistic against 38%.
This compound + Beta-lactamsEnterococci, Staphylococci, EnterobacteriaceaeSynergistic interactions observed.[2]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound in the Presence of Human Serum

This protocol is adapted from CLSI guidelines for broth microdilution testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain in a medium supplemented with 50% human serum.

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, pooled human serum (heat-inactivated at 56°C for 30 minutes)

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., sterile saline or CAMHB)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Serum-Supplemented Medium: Aseptically mix equal volumes of CAMHB and heat-inactivated human serum to create a 50% serum-supplemented CAMHB medium.

  • Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in the 50% serum-supplemented CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in the 50% serum-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated 50% serum-supplemented CAMHB without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated 50% serum-supplemented CAMHB.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth as detected by the unaided eye.

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// Edges start -> prep_media; prep_media -> prep_this compound; start -> prep_inoculum; prep_this compound -> inoculate; prep_inoculum -> inoculate; inoculate -> controls; controls -> incubate; incubate -> read_mic; read_mic -> end_node; } ` Caption: Experimental workflow for this compound MIC determination in serum.

Protocol 2: Time-Kill Assay for this compound in Serum-Supplemented Medium

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time in the presence of serum.

Materials:

  • Same as Protocol 1, with the addition of sterile agar plates (e.g., Tryptic Soy Agar) and a sterile saline solution for dilutions.

Procedure:

  • Setup: Prepare tubes with 50% serum-supplemented CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in sterile saline and plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serum_proteins [label="Serum Proteins\n(e.g., Albumin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; binding [label="Protein Binding", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; free_this compound [label="Free (Active) this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; bacterial_cell [label="Bacterial Cell", fillcolor="#5F6368", fontcolor="#FFFFFF"]; efficacy [label="Antimicrobial Efficacy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; divalent_cations [label="Divalent Cations (Ca²⁺, Mg²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; combination_therapy [label="Combination Therapy\n(e.g., with Beta-lactams)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> binding; serum_proteins -> binding; binding -> free_this compound [label="Reduces"]; free_this compound -> bacterial_cell [label="Acts on"]; bacterial_cell -> efficacy [label="Inhibition leads to"]; divalent_cations -> binding [label="Inhibits", style=dashed]; combination_therapy -> efficacy [label="Enhances", style=dashed]; } ` Caption: Factors influencing this compound efficacy in serum.

References

Validation & Comparative

A Comparative Guide to Validating Sisomicin Purity and Potency: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of sisomicin purity and potency. It also explores alternative analytical techniques, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research and development needs.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC stands as a powerful and versatile technique for the analysis of aminoglycoside antibiotics like this compound. Due to the lack of a strong UV-absorbing chromophore in the this compound molecule, several HPLC methods have been developed employing various detection techniques, including UV detection after derivatization or at low wavelengths, Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS).

Comparative Performance of HPLC Methods

The following table summarizes key parameters from various published HPLC methods for the determination of this compound, providing a clear comparison of their chromatographic conditions and performance characteristics.

ParameterHPLC-UV[1]HPLC-ELSD[2][3]HPLC-MS[2][3]
Column Thermo Aminoglycoside RP 18 (4.6 mm x 150 mm, 3 µm)Agilent SB-C18 (4.6 mm x 250 mm, 5 µm)Agilent SB-C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Sodium heptane sulfonate solution - acetonitrile (77:23)0.05 mol·L-1 trifluoroacetic acid-methanol (90:10)0.05 mol·L-1 trifluoroacetic acid-methanol (90:10)
Detection UV at 205 nmELSD (Drift tube temp: 50 °C, Nebulizing gas pressure: 3.5×105 Pa)ESI-MS
Linearity Range 0.010024 - 1.0024 mg/mL14 - 1100 mg·L-1Not explicitly stated, but good separation achieved
Correlation Coefficient (r) 0.99990.9995Not applicable
Limit of Detection (LOD) 0.6 ng5.5 mg·L-1Not explicitly stated, but high sensitivity is a known advantage
Limit of Quantification (LOQ) 2 ngNot explicitly statedNot explicitly stated
Recovery 99.1% - 100.9%99.8%Not explicitly stated
Reproducibility (RSD) < 1.0%1.0%Not explicitly stated
Detailed Experimental Protocol: HPLC-UV Method

This protocol is based on a validated RP-HPLC method for the determination of this compound sulfate.[1]

1. Materials and Reagents:

  • This compound Sulfate Reference Standard

  • Acetonitrile (HPLC grade)

  • Sodium heptane sulfonate

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system equipped with a UV detector

  • Thermo Aminoglycoside RP 18 column (4.6 mm x 150 mm, 3 µm)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare a sodium heptane sulfonate solution by dissolving 6 g of sodium heptane sulfonate in 1000 mL of 0.1 mol/L potassium dihydrogen phosphate solution and adjusting the pH to 1.5 with phosphoric acid. The mobile phase consists of this solution and acetonitrile in a 77:23 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Sulfate Reference Standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a concentration within the linear range of the method.

4. Chromatographic Conditions:

  • Column: Thermo Aminoglycoside RP 18 (4.6 mm x 150 mm, 3 µm)

  • Mobile Phase: Sodium heptane sulfonate solution : acetonitrile (77:23)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the purity and potency of this compound in the sample by comparing the peak area with that of the standard.

Alternative Analytical Techniques for this compound

While HPLC is a robust method, other techniques are available for the analysis of this compound and other aminoglycosides. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or confirmation of identity.

Comparison of HPLC with Alternative Methods
MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High specificity, accuracy, and precision. Can separate and quantify individual components and impurities.[4]Can be time-consuming and requires specialized equipment. Aminoglycosides may require derivatization for sensitive UV detection.[5]
Microbial Assay (Official USP Method) Inhibition of microbial growth is proportional to the antibiotic concentration.[6][7]Directly measures biological activity (potency).Lacks specificity, can be affected by related substances, and is less precise than chromatographic methods.[5]
Immunoassays (e.g., ELISA) Based on the specific binding of an antibody to the this compound molecule.High throughput and sensitivity.May exhibit cross-reactivity with structurally related compounds. Primarily used for screening rather than precise quantification of purity.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency and low sample volume requirements.Can have lower sensitivity compared to HPLC-MS.

Visualizing the Workflow and Concepts

To better understand the experimental process and the relationships between different analytical approaches, the following diagrams have been generated using Graphviz.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh this compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Injection Inject Sample/Standard Dissolve_Sample->Injection Dissolve_Standard->Injection HPLC_System HPLC System with UV Detector Chromatogram Record Chromatogram HPLC_System->Chromatogram Column C18 Column Column->HPLC_System Mobile_Phase Mobile Phase Delivery Mobile_Phase->Column Injection->Column Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calculation Calculate Purity & Potency Peak_Integration->Calculation

Caption: Workflow for this compound Analysis using HPLC.

Method_Comparison Comparison of Analytical Methods for this compound cluster_chromatography Chromatographic Methods cluster_biological Biological Methods This compound This compound Analysis HPLC HPLC This compound->HPLC High Specificity CE Capillary Electrophoresis This compound->CE High Efficiency Microbial_Assay Microbial Assay (USP) This compound->Microbial_Assay Measures Potency Immunoassay Immunoassay This compound->Immunoassay High Throughput HPLC->CE Related Separation Principle Microbial_Assay->Immunoassay Biological Response

Caption: Relationship between different analytical methods for this compound.

Conclusion

The selection of an analytical method for validating this compound purity and potency is a critical decision in the drug development process. While the official USP method relies on a microbial assay to determine potency, HPLC offers superior specificity for purity assessment and the separation of related substances. The choice between different HPLC detection methods (UV, ELSD, MS) will depend on the specific requirements for sensitivity and the need for structural information. For routine quality control, a validated HPLC-UV or HPLC-ELSD method can provide reliable and accurate results. For in-depth characterization of impurities or high-sensitivity bioanalytical studies, HPLC-MS is the method of choice. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs.

References

Comparative Efficacy of Sisomicin and Tobramycin Against Pseudomonas aeruginosa: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in-vitro activity of two critical aminoglycoside antibiotics against a formidable opportunistic pathogen.

This guide provides a detailed comparison of the efficacy of sisomicin and tobramycin against Pseudomonas aeruginosa, a gram-negative bacterium responsible for a significant burden of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the activity of these aminoglycosides is paramount for an informed approach to antibiotic development and clinical application.

Quantitative Efficacy Overview

The in-vitro efficacy of this compound and tobramycin against Pseudomonas aeruginosa is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for comparing the potency of antimicrobial agents against a population of clinical isolates.

Interestingly, despite the higher potency of tobramycin, some data suggests that this compound may be associated with lower rates of resistance. One study reported a resistance rate of 7.6% for this compound compared to 11.4% for tobramycin among a collection of 370 organisms.[4] This highlights a potential advantage for this compound in certain clinical scenarios and underscores the importance of continuous surveillance of resistance patterns.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reported Resistance Rate
This compound Data not available from cited sourcesData not available from cited sources7.6%[4]
Tobramycin 1[3]8[3]11.4%[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in-vitro antibiotic susceptibility testing. The following are detailed methodologies for the two most common techniques used to evaluate the efficacy of this compound and tobramycin against Pseudomonas aeruginosa.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and tobramycin in a suitable solvent as recommended by the manufacturer. Sterilize by filtration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well plate. Create serial two-fold dilutions of each antibiotic by transferring a specific volume of the antibiotic stock solution to the first well and then serially transferring a portion of that to subsequent wells. The final volume in each well should be uniform.

  • Inoculum Preparation: Culture P. aeruginosa isolates on a suitable agar medium overnight. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium, and a standardized bacterial inoculum is spotted onto the surface.

  • Preparation of Antibiotic-Containing Agar Plates: Prepare a series of dilutions of this compound and tobramycin. For each concentration, add a specific volume of the antibiotic solution to molten and cooled (to 45-50°C) Mueller-Hinton Agar. Mix thoroughly and pour the agar into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, achieving a turbidity of a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator or a calibrated loop, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (no antibiotic). This should deliver approximately 10⁴ CFU per spot.

  • Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony or more than one colony.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved in aminoglycoside action and resistance, as well as the experimental determination of their efficacy, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Bacterial Isolate (P. aeruginosa) E2 Inoculation P1->E2 P2 Antibiotic Stock (this compound/Tobramycin) E1 Serial Dilution P2->E1 P3 Growth Medium (e.g., CAMHB) P3->E1 E1->E2 E3 Incubation (16-20h at 35°C) E2->E3 A1 Visual Inspection (Turbidity/Growth) E3->A1 A2 MIC Determination A1->A2

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Aminoglycoside_Mechanism cluster_entry Cellular Entry cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Entry Aminoglycoside (this compound/Tobramycin) OM Outer Membrane Entry->OM Electrostatic Interaction Enzymatic_Mod Enzymatic Modification (Acetylation, Phosphorylation, Adenylylation) Entry->Enzymatic_Mod Inactivation IM Inner Membrane OM->IM Energy-Dependent Transport Ribosome 30S Ribosomal Subunit IM->Ribosome Binding to 16S rRNA Efflux Efflux Pumps IM->Efflux Removal from cell Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition & Mistranslation Target_Mod Ribosomal Alteration Ribosome->Target_Mod Reduced Binding Bacterial Cell Death Bacterial Cell Death Protein_Synthesis->Bacterial Cell Death

Caption: Mechanism of action and resistance of aminoglycosides in P. aeruginosa.

References

A Comparative Analysis of Sisomicin and Amikacin Efficacy Against Aminoglycoside-Resistant Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates a thorough understanding of the comparative efficacy of existing antimicrobial agents. This guide provides an objective comparison of two critical aminoglycoside antibiotics, sisomicin and amikacin, against bacterial isolates that have developed resistance to this class of drugs. The following analysis is supported by experimental data from peer-reviewed studies, offering insights into their respective activities, mechanisms of resistance, and potential clinical utility.

Quantitative Data Summary: In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentrations (MICs) and resistance rates of this compound and amikacin against various aminoglycoside-resistant bacterial isolates as reported in the scientific literature.

Table 1: Comparative In Vitro Activity Against Gram-Negative Bacilli
Organism Antibiotic MIC Range (μg/mL) Resistance Rate (%)
Gentamicin-Resistant Gram-Negative BacilliAmikacinNot Specified19% (sensitive)[1]
370 Clinical IsolatesThis compoundNot Specified7.6%[2]
AmikacinNot Specified0.6%[2]
Gentamicin-Resistant Pseudomonas aeruginosaAmikacinNot Specified54% (sensitive)[1]
Pseudomonas aeruginosaAmikacinNot Specified6-8% (susceptible)[3]
TobramycinNot Specified13-15% (susceptible)[3]
Multi-drug Resistant EnterobacteralesPlazomicin (this compound derivative)MIC50: 119.8%
AmikacinNot SpecifiedNot Specified
GentamicinNot SpecifiedNot Specified
TobramycinNot SpecifiedNot Specified
blaKPC-positive EnterobacteralesPlazomicinNot Specified5.1% (resistant)
Amikacin (CLSI)Not Specified18.8%
Amikacin (EUCAST)Not Specified56.4%
Gentamicin (CLSI)Not Specified43.6%
Tobramycin (CLSI)Not Specified94.9%
blaNDM-positive EnterobacteralesPlazomicinNot Specified61.9%
Amikacin (CLSI)Not Specified61.9%
Gentamicin (CLSI)Not Specified85.7%
Tobramycin (CLSI)Not Specified90.5%

Note: The derivative of this compound, plazomicin, is included to provide context on modern developments stemming from the this compound scaffold.

Key Findings from In Vitro Studies

Generally, amikacin demonstrates a broader spectrum of activity against aminoglycoside-resistant isolates compared to this compound.[1][4][5][6] Isolates exhibiting resistance to gentamicin and tobramycin are frequently also resistant to this compound.[4] However, a significant portion of these resistant strains remains susceptible to amikacin.[1][4][6] For instance, in a study of 69 gentamicin-resistant gram-negative bacilli, 81% were found to be sensitive to amikacin.[1] Another study encompassing 370 organisms reported a resistance rate of 7.6% for this compound, which was only surpassed by the low resistance rate of 0.6% for amikacin.[2]

Against Pseudomonas aeruginosa, amikacin has shown particular utility, especially in cases of resistance to other aminoglycosides.[2][5] While tobramycin is often considered the most potent aminoglycoside against susceptible P. aeruginosa, amikacin is a reliable alternative for resistant strains.[2]

Mechanisms of Resistance

The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[7][8][9] These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[7][8][9][10]

Amikacin was specifically designed to be refractory to most AMEs.[7][8] Its structure, derived from kanamycin A, includes an L-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group which protects it from modification by many of these enzymes.[7][8] The most common mechanism of resistance to amikacin is acetylation by the AAC(6')-Ib enzyme.[7][8]

This compound, while potent, is susceptible to a wider range of AMEs. This explains the observation of cross-resistance with gentamicin and tobramycin.[4] However, the this compound scaffold has proven to be a valuable starting point for the development of next-generation aminoglycosides, such as plazomicin, which was engineered to evade a broader array of AMEs.[9][11][12][13]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antibiotic susceptibility testing. The standard methodology for these experiments is as follows:

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Isolate Preparation: A standardized inoculum of the bacterial isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.

  • Antibiotic Dilution Series: Serial twofold dilutions of this compound and amikacin are prepared in a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Interpretation: The determined MIC values are interpreted as susceptible, intermediate, or resistant according to the guidelines established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Bacterial Isolate Standardize Standardize Inoculum (5x10^5 CFU/mL) Isolate->Standardize Inoculate Inoculate Wells Standardize->Inoculate Antibiotics This compound & Amikacin Stock Solutions SerialDilute Prepare Serial Dilutions Antibiotics->SerialDilute Plate 96-Well Microtiter Plate SerialDilute->Plate Plate->Inoculate Incubate Incubate (35-37°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC Interpret Interpret Results (CLSI/EUCAST guidelines) ReadMIC->Interpret Compare Compare Efficacy Interpret->Compare

Caption: Workflow for MIC Determination.

Resistance_Mechanism cluster_drug Aminoglycoside Action cluster_resistance Resistance Mechanism Aminoglycoside This compound / Amikacin Ribosome Bacterial Ribosome (30S) Aminoglycoside->Ribosome Binds to Modified_AG Modified Aminoglycoside Aminoglycoside->Modified_AG Modified by ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath AME_Gene AME Gene (e.g., aac(6')-Ib) AME_Enzyme Aminoglycoside-Modifying Enzyme (AME) AME_Gene->AME_Enzyme Encodes AME_Enzyme->Modified_AG NoBinding No Ribosomal Binding Modified_AG->NoBinding Survival Bacterial Survival NoBinding->Survival

Caption: Aminoglycoside Action and Resistance.

Conclusion

Both this compound and amikacin are valuable aminoglycoside antibiotics. However, for the treatment of infections caused by aminoglycoside-resistant isolates, particularly those resistant to gentamicin and tobramycin, amikacin generally demonstrates superior in vitro activity. This is largely attributable to its structural modifications that confer resistance to a wider range of aminoglycoside-modifying enzymes. The development of this compound derivatives like plazomicin highlights the ongoing efforts to overcome evolving resistance mechanisms. For researchers and drug development professionals, understanding these nuances in activity and resistance is crucial for the strategic use of existing antibiotics and the design of novel therapeutic agents.

References

A Comparative Guide to Sisomicin and Other Aminoglycosides: Unraveling Cross-Resistance Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of sisomicin in relation to other clinically important aminoglycosides, including gentamicin, tobramycin, and amikacin. The information presented is supported by experimental data to aid in research and development efforts against challenging bacterial pathogens.

Executive Summary

Aminoglycosides remain a critical class of antibiotics for treating severe Gram-negative bacterial infections. However, the rise of resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs), necessitates a clear understanding of cross-resistance profiles among these agents. This compound, a naturally occurring aminoglycoside, exhibits a distinct spectrum of activity and susceptibility to enzymatic inactivation compared to its counterparts. This guide delves into the nuances of these relationships, providing quantitative data and mechanistic insights to inform the development of novel antimicrobial strategies.

Comparative In Vitro Activity

The in vitro efficacy of this compound and other aminoglycosides is most accurately assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a microorganism. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for key Gram-negative pathogens.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) for Pseudomonas aeruginosa

AminoglycosideMIC50MIC90
This compound1.04.0
Gentamicin2.08.0
Tobramycin0.52.0
Amikacin4.016.0

Table 2: Comparative MIC50 and MIC90 Values (µg/mL) for Klebsiella pneumoniae

AminoglycosideMIC50MIC90
This compound0.52.0
Gentamicin1.04.0
Tobramycin1.08.0
Amikacin2.016.0

Table 3: Comparative MIC50 and MIC90 Values (µg/mL) for Escherichia coli

AminoglycosideMIC50MIC90
This compound0.51.0
Gentamicin0.52.0
Tobramycin0.52.0
Amikacin2.08.0

Note: These values are compiled from various in vitro studies and may vary depending on the specific strains and testing methodologies used.

Understanding the Mechanisms of Cross-Resistance

The primary driver of cross-resistance among aminoglycosides is the production of AMEs. These enzymes modify the aminoglycoside molecule at specific sites, preventing it from binding to its ribosomal target. The three main classes of AMEs are:

  • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.

  • Aminoglycoside Nucleotidyltransferases (ANTs) or Adenylyltransferases (AADs): Transfer an adenylyl group.

  • Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group.

The substrate specificity of these enzymes dictates the cross-resistance patterns observed. For instance, an enzyme that modifies a functional group present on both this compound and gentamicin will likely confer resistance to both antibiotics.

The following diagram illustrates the logical relationship of common AMEs and their impact on this compound and other aminoglycosides.

G Aminoglycoside-Modifying Enzyme (AME) Substrate Specificity This compound This compound Gentamicin Gentamicin Tobramycin Tobramycin Amikacin Amikacin ANT(2'')-Ia ANT(2'')-Ia ANT(2'')-Ia->this compound ANT(2'')-Ia->Gentamicin ANT(2'')-Ia->Tobramycin AAC(3)-Ia AAC(3)-Ia AAC(3)-Ia->this compound AAC(3)-Ia->Gentamicin AAC(6')-Ib AAC(6')-Ib AAC(6')-Ib->Tobramycin AAC(6')-Ib->Amikacin APH(3')-VI APH(3')-VI APH(3')-VI->Amikacin

AME substrate specificity for select aminoglycosides.

This diagram illustrates that enzymes like ANT(2'')-Ia can inactivate this compound, gentamicin, and tobramycin, leading to cross-resistance among these three drugs. In contrast, amikacin is often unaffected by enzymes that inactivate the other three aminoglycosides, as depicted by the action of APH(3')-VI.

Experimental Protocols

The quantitative data presented in this guide is primarily derived from in vitro susceptibility testing performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing two-fold serial dilutions of the aminoglycosides in a liquid growth medium in a 96-well microtiter plate.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound, gentamicin, tobramycin, and amikacin are prepared in an appropriate solvent as recommended by the manufacturer.
  • Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar medium overnight at 35-37°C.
  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension.
  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. MIC Determination:

  • Following incubation, the plates are examined visually or with a plate reader for bacterial growth, as indicated by turbidity.
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The following workflow diagram outlines the key steps in the broth microdilution protocol.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of aminoglycosides in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity to determine growth D->E F Record MIC as the lowest concentration with no visible growth E->F

Workflow for broth microdilution MIC testing.

Conclusion

The cross-resistance patterns between this compound and other aminoglycosides are complex and largely dictated by the prevalence and substrate profiles of aminoglycoside-modifying enzymes. While this compound demonstrates potent in vitro activity against a range of Gram-negative pathogens, its susceptibility to certain AMEs can lead to cross-resistance with gentamicin and tobramycin. Amikacin often retains activity against strains resistant to other aminoglycosides due to its unique chemical structure, which is less susceptible to modification by common AMEs. A thorough understanding of these relationships, supported by robust in vitro susceptibility data, is paramount for the judicious use of existing aminoglycosides and the strategic development of new agents capable of overcoming prevalent resistance mechanisms.

Confirming Sisomicin's Mechanism of Action in Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sisomicin's performance, particularly in the context of resistant bacterial strains. It delves into its mechanism of action, common resistance pathways, and its efficacy relative to other aminoglycoside antibiotics, supported by experimental data and detailed protocols.

This compound's Mechanism of Action: Targeting Bacterial Protein Synthesis

This compound, a broad-spectrum aminoglycoside antibiotic derived from Micromonospora inyoensis, exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit.[1][2] This action is characteristic of the aminoglycoside class and leads to the disruption of protein synthesis, which is lethal to the cell.[3][4]

The primary target within the 30S subunit is the aminoacyl-tRNA recognition site (A-site) on the 16S rRNA.[5][6] The binding of this compound to this site interferes with translation in three critical ways:

  • Inhibition of the Initiation Complex: It disrupts the formation of the 70S initiation complex, a crucial first step in protein synthesis.[1][7]

  • mRNA Misreading: It alters the conformation of the A-site, causing the ribosome to misread mRNA codons. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in nonfunctional or toxic proteins.[1][2]

  • Premature Termination: The binding can also cause the premature termination of translation, producing truncated, inactive proteins.[1]

The unique unsaturated sugar ring in this compound's structure contributes to its high antibacterial activity and specific binding mode within the ribosomal A-site.[5][8]

cluster_cell Bacterial Cell cluster_disruption Protein Synthesis Disruption Sisomicin_ext This compound (Extracellular) Entry Sisomicin_ext->Entry Sisomicin_int This compound (Intracellular) Entry->Sisomicin_int Transport Binding Irreversible Binding Sisomicin_int->Binding Ribosome 30S Ribosomal Subunit (A-site) Ribosome->Binding Init Inhibition of Initiation Complex Binding->Init Misread mRNA Misreading Binding->Misread Term Premature Termination Binding->Term Death Bacterial Cell Death Init->Death Misread->Death Term->Death

Caption: this compound's mechanism of action in susceptible bacteria.

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to this compound can emerge through several mechanisms, with enzymatic modification being the most prevalent in clinical settings.[1][9]

  • Enzymatic Modification: Bacteria may acquire genes that produce Aminoglycoside-Modifying Enzymes (AMEs).[9] These enzymes alter the structure of this compound through acetylation, phosphorylation, or adenylylation, which prevents the antibiotic from binding to its ribosomal target.[1][9] this compound is susceptible to many of the same enzymes that inactivate gentamicin.[10][11]

  • Target Site Alteration: Mutations in the 16S rRNA gene can alter the A-site, reducing the binding affinity of this compound and other aminoglycosides.[1] Another form of target modification is the methylation of the 16S rRNA by specific methyltransferases, which blocks the antibiotic's binding site.[4]

  • Efflux Pumps: Some bacteria can actively transport this compound out of the cell using efflux pumps, preventing the antibiotic from reaching a high enough intracellular concentration to be effective.[1]

Despite these resistance mechanisms, this compound can remain active against some microorganisms that have developed non-enzymatic resistance to other aminoglycosides.[11][12]

cluster_cell Resistant Bacterial Cell Sisomicin_int This compound AME Aminoglycoside- Modifying Enzyme (AME) Sisomicin_int->AME Substrate Modified_Siso Inactive This compound AME->Modified_Siso Catalyzes Modification No_Binding Binding Prevented Modified_Siso->No_Binding Ribosome 30S Ribosomal Subunit Ribosome->No_Binding Survival Bacterial Survival & Proliferation No_Binding->Survival Allows Protein Synthesis

Caption: Primary mechanism of enzymatic resistance to this compound.

Performance Comparison with Other Aminoglycosides

Experimental data shows that this compound's potency varies relative to other aminoglycosides depending on the bacterial species and resistance profile. Generally, it is considered one of the more potent aminoglycosides.

AntibioticStaphylococcus aureusKlebsiella spp.Escherichia coliProteus spp.Pseudomonas aeruginosaGeneral Resistance Rate*
This compound Highest Activity [13]Highest Activity [13]Equal to Gentamicin[13]High Activity [14]Highest Activity [13]7.6%[14]
GentamicinHigh Activity[14]High ActivityEqual to this compound[13]High ActivityHigh Activity13.2%[14]
TobramycinHigh Activity[14]High ActivityEqual to this compound[13]High ActivityHigh Activity11.4%[14]
AmikacinLower Activity[14]Lower Activity[14]ActiveActiveActive against Gentamicin-resistant strains[14]0.6% [14]
KanamycinLower Activity[14]Lower Activity[14]Lower Activity[15]Lower ActivityLower Activity42.4%[14]
Note: Resistance rates are based on a 1982 study of 370 organisms and may vary based on current clinical epidemiology.[14] Amikacin's lower resistance rate is often attributed to its resistance to many modifying enzymes.

Plazomicin, a next-generation aminoglycoside derived from this compound, was specifically engineered to evade modification by most AMEs, demonstrating retained activity against many strains resistant to older aminoglycosides.[16][17]

Key Experimental Protocols

The following are standardized protocols to assess the mechanism and efficacy of this compound.

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Prepare Bacterial Inoculum: Culture bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate. Concentrations should span the expected MIC range. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Standardized Bacteria A->C B 2. Create Serial Dilutions of this compound in 96-well Plate B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Read Results: Observe Wells for Turbidity D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F

Caption: Experimental workflow for MIC determination.

This assay measures the direct impact of an antibiotic on ribosomal function using a cell-free system.

  • Prepare S30 Extract: Prepare a cell-free extract (S30) containing ribosomes and other necessary translation factors from the target bacterial strain (e.g., E. coli).

  • Set Up Reaction Mixture: In a reaction tube, combine the S30 extract, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), ATP/GTP as an energy source, and a template mRNA (e.g., poly(U)).

  • Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

  • Initiate Translation: Start the reaction by incubating the mixture at 37°C for a set period (e.g., 30-60 minutes).

  • Precipitate Proteins: Stop the reaction and precipitate the newly synthesized (radiolabeled) proteins using an acid like trichloroacetic acid (TCA).

  • Quantify Synthesis: Collect the precipitated protein on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in this compound-treated samples to the control to determine the concentration-dependent inhibition of protein synthesis (IC₅₀ value).[18]

This protocol confirms the direct interaction between this compound and the ribosome.

  • Isolate Ribosomes: Purify 70S ribosomes (or 30S subunits) from the target bacterial strain.

  • Radiolabel Antibiotic: Prepare a radiolabeled version of this compound (e.g., with ³H).

  • Binding Reaction: Incubate a fixed concentration of purified ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

  • Separate Bound/Free Ligand: Use a method like nitrocellulose filter binding to separate the ribosome-antibiotic complexes from the free, unbound antibiotic. Ribosomes and bound ligands will stick to the filter, while the free ligand passes through.

  • Quantify Binding: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound this compound as a function of its concentration to determine binding affinity (e.g., the dissociation constant, Kd). Isothermal titration calorimetry (ITC) can also be used as a non-radioactive alternative to measure binding thermodynamics.[7]

References

A Comparative In Vivo Pharmacokinetic Analysis of Sisomicin and Gentamicin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo pharmacokinetic profiles of two critical aminoglycoside antibiotics, sisomicin and gentamicin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on experimental data.

Data Summary

The pharmacokinetic parameters of this compound and gentamicin have been evaluated in multiple studies. The following table summarizes the key quantitative data from a comparative study in healthy human subjects.

Pharmacokinetic ParameterThis compoundGentamicinReference
Peak Serum Concentration (Cmax) after 1-hr IV infusion (µg/mL) 4.66 ± 1.243.85 ± 0.67[1][2][3]
Elimination Half-Life (t½) after IM injection (minutes) 109111[4]
Renal Elimination / Recovery (%) 8488.4[4]

Note: The Cmax values were obtained after a 1-hour intravenous infusion of 1 mg/kg body weight.[1][2][3] The elimination half-life and renal recovery were determined after a single intramuscular injection of 1 mg/kg body weight.[4]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical studies. The methodologies employed in these key experiments are detailed below.

Study Design for Intravenous Administration

A randomized, crossover study design was utilized to compare the pharmacokinetics of this compound and gentamicin in 12 healthy male subjects.[1][2] Each subject received a 1-hour intravenous infusion of this compound and gentamicin at a dose of 1 mg/kg of body weight on separate occasions.[1][2] Serum concentrations of the antibiotics were measured over a period of 8 hours, and urine samples were collected over 24 hours to determine the rate of renal recovery.[1][2]

Study Design for Intramuscular Administration

In a separate randomized, crossover trial involving 12 healthy volunteers, the pharmacokinetics of this compound and gentamicin were assessed following a single intramuscular injection of 1 mg/kg of body weight.[4] Serum levels and renal elimination were monitored to determine pharmacokinetic parameters such as elimination half-life and recovery values.[4]

Analytical Method

In these studies, the serum and urine concentrations of this compound and gentamicin were determined using a microbiological assay.[1][2][3] This method involves an agar diffusion test with Bacillus subtilis as the test organism.[1][2][3] The pharmacokinetic calculations were performed using a digital computer based on a mathematical model of an open, two-compartment system.[1][2][3]

Visualizations

To further elucidate the experimental process, the following diagram illustrates the workflow of the comparative pharmacokinetic studies.

G cluster_enrollment Subject Enrollment cluster_randomization Randomization cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) cluster_sampling Sample Collection & Analysis subject_pool Healthy Volunteers group_a Group A subject_pool->group_a group_b Group B subject_pool->group_b drug_s_a Administer this compound group_a->drug_s_a drug_g_b Administer Gentamicin group_b->drug_g_b washout Washout Period drug_s_a->washout sampling Serial Blood & Urine Sampling drug_s_a->sampling drug_g_b->washout drug_g_b->sampling drug_g_a Administer Gentamicin washout->drug_g_a drug_s_b Administer this compound washout->drug_s_b drug_g_a->sampling drug_s_b->sampling analysis Microbiological Assay sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

References

Safety Operating Guide

Proper Disposal of Sisomicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of sisomicin, an aminoglycoside antibiotic. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. All waste management activities must comply with local, state, and federal regulations.[1]

I. Core Principles of this compound Disposal

The primary principle governing this compound disposal is adherence to a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal.[1] If disposal is the only option, it is imperative to manage the waste in accordance with all applicable governmental regulations.[1][2] Improper disposal, such as flushing down drains or discarding in household garbage, is strongly discouraged and, in many cases, illegal, as it can lead to environmental contamination.[3][4][5][6]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE).

  • Gloves: Handle with gloves, inspecting them prior to use. Use proper glove removal techniques to avoid skin contact.[2]

  • Eye/Face Protection: Wear safety glasses with side-shields.[2][7]

  • Respiratory Protection: For dust or aerosols, use a full-face particle respirator.[1][2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][2]

III. Step-by-Step Disposal Procedures

The correct disposal procedure depends on the nature of the waste: unused product, contaminated materials from a spill, or empty containers.

  • Consult Regulations: Before proceeding, consult your institution's Waste Management Authority or Safety Officer to confirm the approved disposal pathway.[1]

  • Segregation: Do not mix this compound with household garbage or other non-hazardous waste.[3] It must be segregated as pharmaceutical waste.[8]

  • Approved Disposal Plant: The primary recommended method is to dispose of the contents and container at an approved waste disposal plant.[7] This is typically achieved through high-temperature incineration by a licensed waste management contractor.[6][9][10]

  • Documentation: Ensure a hazardous waste manifest is completed if required, to track the waste from generation to disposal.[5]

Spills must be cleaned up immediately to prevent exposure and environmental contamination.

For Minor Spills (Solid/Powder):

  • Avoid Dust Generation: Use dry clean-up procedures. Do not sweep dry powder.[1]

  • Dampen Material: Lightly dampen the spilled material with water to prevent it from becoming airborne.[1]

  • Clean Up: Use a vacuum cleaner fitted with a HEPA filter or carefully sweep up the dampened material.[1]

  • Containment: Place the collected waste into a suitable, labeled, and sealed container for disposal.[1][7]

  • Decontaminate: Clean the spill area thoroughly. Do not allow wash water to enter drains; collect it for treatment and disposal.[1]

For Major Spills:

  • Alert Personnel: Immediately advise personnel in the area of the hazard.[1]

  • Evacuate: If necessary, evacuate the area.

  • Contact Emergency Responders: Alert your institution's emergency responders, providing the location and nature of the hazard.[1]

  • Contain and Clean: Follow the guidance of trained emergency personnel for cleanup and disposal.

  • Prevent Reuse: Puncture or otherwise render containers unusable to prevent reuse.[1]

  • Residue Management: Even if seemingly empty, containers may hold residual dust.[1] These should be disposed of in the same manner as the chemical itself.

  • Disposal: Place the punctured container in a suitable receptacle for pickup by a licensed waste management service.

IV. Safety and Toxicity Data

While not directly dictating disposal methods, understanding the toxicity of this compound underscores the importance of proper handling and containment.

Toxicity Data (this compound Sulfate)ValueSpecies
Oral LD50>5000 mg/kgRat
Subcutaneous LD50500 mg/kgRat
Intravenous LD5049 mg/kgRat
Subcutaneous LD50272 mg/kgMouse
Intravenous LD5034 mg/kgMouse
Intraperitoneal LD50221 mg/kgMouse
(Data extracted from RTECS - Register of Toxic Effects of Chemical Substances)[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Identify this compound Waste Stream is_spill Spill or Contaminated Material? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Wear full PPE. 2. Dampen to prevent dust. 3. Collect with HEPA vac or wet sweep. 4. Place in sealed, labeled container. is_spill->spill_cleanup Yes is_container Empty Container? is_spill->is_container No final_disposal Dispose via Approved Facility: - Segregate as pharmaceutical waste. - Arrange for pickup by licensed  waste management contractor. - Preferable method: Incineration. spill_cleanup->final_disposal container_prep Prepare Container for Disposal: 1. Puncture to prevent reuse. 2. Dispose of as chemical waste. is_container->container_prep Yes is_unused Unused/Expired Product is_container->is_unused No container_prep->final_disposal is_unused->final_disposal end_node Ensure Compliance: - Adhere to all Local, State, and Federal Regulations. - Maintain all required documentation. final_disposal->end_node

Caption: Workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling Sisomicin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sisomicin

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance and requires careful handling.[1] Key hazards include:

  • Reproductive Toxicity: May cause harm to the unborn child.[1][2][3]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][3]

  • Organ-Specific Toxicity: May cause irreversible hearing damage (ototoxicity).[1]

  • Combustibility: As a solid, it is combustible and can form explosive dust mixtures in the air.[1]

Before beginning any work, a thorough risk assessment must be conducted to identify potential exposure scenarios and establish appropriate control measures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to OSHA (29 CFR 1910.133) or European (EN166) standards.[2][4] A full face shield may be required for tasks with a high splash risk.[1]Protects against airborne dust particles and accidental splashes. Contact lenses can absorb irritants and should be used with caution.[1]
Skin Protection Gloves: Nitrile or powder-free latex gloves.[1] Consider double-gloving for added protection.[1] Lab Coat: A clean, buttoned lab coat. Clothing: Wear appropriate protective clothing to prevent any skin exposure.[2][4] Footwear: Protective shoe covers.[1]Prevents skin contact, which can be harmful.[1] Open cuts or abrasions must be covered before handling.[1]
Respiratory Protection For tasks that may generate dust, a NIOSH-approved N100 or EU-standard P3 dust respirator is required.[4] In situations where a respirator is the only control, a full-face supplied air respirator should be used.[4]Protects against the inhalation of harmful dust particles.
Operational Plan: Step-by-Step Handling Procedure

A. Preparation and Weighing:

  • Designated Area: Conduct all handling of solid this compound within a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, and sealed containers, before starting.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the required amount of this compound. Avoid generating dust clouds. Use a damp cloth to gently clean any minor spills on the balance.

B. Solubilization:

  • Add Solvent Slowly: Add the solvent to the solid this compound slowly to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so with caution.

  • Container Sealing: Once dissolved, ensure the container is securely sealed and clearly labeled.

C. Post-Handling Decontamination:

  • Surface Cleaning: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

  • PPE Removal: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last, using the proper technique to avoid touching the outer surface.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]

Emergency and Spill Response

Immediate and correct response to spills is critical.

Spill SizeProcedure
Minor Spill 1. Ensure the area is well-ventilated. 2. Wearing full PPE (including respiratory protection), gently cover the spill. 3. Use dry clean-up procedures; dampen the material slightly with water to prevent dusting before sweeping.[1] 4. Vacuuming is preferred, but the vacuum must be fitted with a HEPA filter.[1] 5. Collect the material in a sealed, labeled container for hazardous waste disposal.[1]
Major Spill 1. Evacuate: Immediately alert others and evacuate the area.[1] 2. Isolate: Restrict access to the spill area. 3. Alert: Notify your institution's emergency response team or safety officer.[1] 4. Do not attempt to clean up a major spill without specialized training and equipment.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[1][2] Seek medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with soap and running water for at least 15 minutes.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All this compound waste, including contaminated consumables and unused material, is considered hazardous waste.

  • Segregation: Collect all this compound waste in designated, clearly labeled, and sealed containers.

  • Compliance: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[1]

  • Containers: Do not reuse empty containers. They may contain hazardous residue. Puncture containers to prevent reuse before sending them to an authorized landfill.[1]

  • Aqueous Waste: Do not pour any solution containing this compound down the drain.[1] Collect all wash water and aqueous waste for proper disposal.

Quantitative Data

The following table summarizes acute toxicity data for this compound. This data underscores the need for careful handling to avoid exposure.

Route of AdministrationOrganismLD50 (Lethal Dose, 50%)Reference
OralRat>5000 mg/kg[1][3]
OralMouse>5 g/kg[3]
SubcutaneousRat500 mg/kg[1]
SubcutaneousMouse272 mg/kg[1]
IntravenousRat49 mg/kg[1]
IntravenousMouse34 mg/kg[1]
IntraperitonealMouse221 mg/kg[1][3]

Visual Workflow for Handling this compound

SisomicinHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Ventilated Enclosure) cluster_post 3. Post-Handling cluster_disposal 4. Waste Management cluster_spill Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE Weigh Weigh Solid this compound SelectPPE->Weigh Proceed with Caution Dissolve Dissolve in Solvent Weigh->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate RemovePPE Properly Remove PPE Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands CollectWaste Collect in Labeled, Sealed Containers WashHands->CollectWaste DisposeWaste Dispose via Approved Hazardous Waste Stream CollectWaste->DisposeWaste Spill Spill Occurs MinorSpill Minor Spill Cleanup (Use Spill Kit) Spill->MinorSpill Minor MajorSpill Major Spill Response (Evacuate & Alert) Spill->MajorSpill Major

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.